Product packaging for Cyclopropanone(Cat. No.:CAS No. 5009-27-8)

Cyclopropanone

Cat. No.: B1606653
CAS No.: 5009-27-8
M. Wt: 56.06 g/mol
InChI Key: VBBRYJMZLIYUJQ-UHFFFAOYSA-N
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Description

Cyclopropanone (CAS 5009-27-8) is an organic compound with the molecular formula C3H4O, consisting of a cyclopropane ring fused to a ketone functional group . This simple structure confers significant ring strain and high reactivity, making it a valuable and versatile intermediate in organic synthesis . The parent compound is highly labile and sensitive to nucleophiles, often requiring preparation at low temperatures or use in the form of stable surrogates like ketals and 1-sulfonylcyclopropanols for practical applications . In research, this compound and its derivatives serve as key precursors in strategic ring-expansion and ring-opening reactions. They are central intermediates in the Favorskii rearrangement, a classic reaction for the ring-contraction of cyclic ketones to carboxylic acids . Furthermore, they undergo stereospecific ring expansion with reagents like sulfoxonium ylides to produce enantioenriched cyclobutanones, which are important building blocks in medicinal and natural product chemistry . Their reactivity also extends to acting as 1,3-dipoles in cycloaddition reactions with dienes, facilitated by a proposed oxyallyl intermediate, enabling the construction of more complex carbocyclic systems . The inherent strain of the three-membered ring, combined with the electron-donating effect of the oxygen substituent in cyclopropanols, drives diverse transformations including heterolytic and homolytic ring-opening pathways to generate homoenolates and β-keto radicals, respectively . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or consumer use. Researchers should consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4O B1606653 Cyclopropanone CAS No. 5009-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4O/c4-3-1-2-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBRYJMZLIYUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198202
Record name Cyclopropanone
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Molecular Weight

56.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5009-27-8
Record name Cyclopropanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanone
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Synthetic Methodologies for Cyclopropanones and Their Equivalents

Direct Synthesis Approaches to Cyclopropanone

The direct synthesis of the parent this compound molecule is challenging due to its high reactivity and propensity for polymerization or decomposition. chemrxiv.orgchemeurope.com The most well-established method involves the cycloaddition of ketene (B1206846) and diazomethane (B1218177) at extremely low temperatures. chemrxiv.orgchemeurope.com The resulting product is a dilute solution that must be kept cold and used immediately. chemrxiv.org

The reaction between ketene and diazomethane is the classical approach for preparing this compound. chemrxiv.orglibretexts.org This [2+1] cycloaddition is typically performed at temperatures of –78 °C or even as low as –145 °C to yield the labile this compound. chemrxiv.orgchemeurope.comresearchgate.net In one described procedure, ketene is condensed at -78°C and treated with an ethereal solution of diazomethane, with the reaction temperature maintained below -60°C. thieme-connect.de This process yields a dilute solution of this compound, which is not isolated but used directly for subsequent reactions. chemrxiv.orgthieme-connect.de A solvent-free, liquid-phase reaction between the two reagents has also been shown to proceed smoothly at -145°C. researchgate.net

ReactantsConditionsProductYieldReference
Ketene, Diazomethane-145 °C, solventlessThis compoundNot specified researchgate.net
Ketene, DiazomethaneEt₂O, < -60 °CThis compound solution~75% thieme-connect.de

Photolytic methods can also be employed to generate cyclopropanones, often as transient intermediates. researchgate.netthieme-connect.com One notable example involves the photochemical conversion of a 3,5-dihydro-4H-pyrazole-4-one. chemeurope.com This reaction proceeds with the expulsion of nitrogen gas to form an oxyallyl intermediate, which exists in chemical equilibrium with the corresponding this compound. chemeurope.com While light can induce the formation of this compound from certain precursors, it is also known to cause its decomposition via decarbonylation to form alkenes. chemrxiv.org

Generation of Cyclopropanones In Situ from Precursors

Given the inherent instability of cyclopropanones, a more practical and widely used strategy involves their in situ generation from stable, isolable precursors. chemrxiv.orgnih.govthieme-connect.com This approach avoids the need to handle the highly reactive ketone directly. The most common precursors are this compound hemiketals, acetals, and, more recently, sulfinic acid adducts. chemrxiv.orgsemanticscholar.org

This compound hemiketals and acetals are common, readily handled surrogates for this compound. nih.govchemeurope.com The parent ketone can be generated from these precursors through an α-elimination reaction, which can be induced by either acid or base. chemrxiv.orgsemanticscholar.org For instance, this compound ethyl hemiacetal is a frequently used synthon. chemeurope.com The conversion of a hemiacetal to a ketone involves the protonation of the hydroxyl group by an acid catalyst, which turns it into a good leaving group (water). libretexts.org However, these elimination reactions can require harsh conditions, which may be incompatible with the kinetic instability of the this compound product, often leading to low yields of desired rearranged products. chemrxiv.org

A more recent and advantageous class of precursors are the 1-sulfonylcyclopropanols, which are adducts of this compound and a sulfinic acid. chemrxiv.org These compounds have been shown to be more stable and better-behaved precursors than the classical hemiketals. chemrxiv.org For example, the phenylsulfinic acid adduct of this compound is a crystalline solid that can be easily handled and stored. chemrxiv.org It readily equilibrates to this compound under mildly basic conditions at or below room temperature. chemrxiv.org

The reactivity of these precursors can be fine-tuned by altering the electronic and steric properties of the sulfonyl group, making them highly modular. chemrxiv.orgresearchgate.net This tunability allows for the controlled release of this compound under mild conditions, suppressing undesired decomposition pathways. chemrxiv.org The use of 1-sulfonylcyclopropanols as this compound precursors has been demonstrated in various transformations, including nickel-catalyzed cycloadditions where an additive like trimethylaluminum (B3029685) can facilitate the in situ generation of the ketone. semanticscholar.orgresearchgate.net

Sulfonyl Adduct PrecursorKey FeatureGeneration ConditionsReference
PhenylsulfonylcyclopropanolCrystalline, stable solidMildly basic, ≤ room temp. chemrxiv.org
p-TolylsulfonylcyclopropanolReported early precursorBasic conditions chemrxiv.org
Sterically Encumbered AlkylsulfonylcyclopropanolsMore reactive due to strain releaseMildly basic chemrxiv.org

Synthesis of this compound Equivalents and Derivatives

The development of stable and versatile this compound equivalents has been crucial for expanding the synthetic utility of this strained ketone. thieme-connect.com These equivalents serve as surrogates that can be stored and handled conveniently before being converted into the reactive this compound in situ or used directly in transformations. virginia.edu

Common equivalents include:

This compound Hemiketals and Acetals : As discussed, compounds like this compound ethyl hemiacetal and (1-ethoxycyclopropoxy)trimethylsilane (B107161) are well-established synthons. chemrxiv.orgchemeurope.com this compound acetals can also be synthesized from the reaction of Fischer carbene complexes with ketene acetals under a carbon monoxide atmosphere. researchgate.net

1-Sulfonylcyclopropanols : These have emerged as a highly versatile class of crystalline, stable, and modular precursors. chemrxiv.orgvirginia.edu An efficient one-pot protocol starting from (1-ethoxycyclopropoxy)trimethylsilane allows for the synthesis of a wide range of electronically and sterically differentiated 1-sulfonylcyclopropanols. chemrxiv.org Furthermore, enantioselective routes to these compounds have been developed, providing access to chiral this compound equivalents for the first time. researchgate.netresearchgate.net

Alkylidenecyclopropanes : These derivatives can be synthesized from this compound surrogates. For example, the reaction of 1-sulfonylcyclopropanols with stabilized phosphorus ylides (a Wittig reaction) yields alkylidenecyclopropanes. nih.gov

The utility of these equivalents is demonstrated by their application in a wide array of chemical transformations, including organometallic additions, cycloadditions, and olefinations, thereby unlocking synthetic pathways that were previously inaccessible with the unstable parent ketone. virginia.edusemanticscholar.orgresearchgate.net

Carbenoid Chemistry in Cyclopropanation

Carbenoids, metal-bound carbenes, are pivotal reagents in the synthesis of cyclopropanes. These reactive intermediates, typically generated from dihaloalkanes or diazo compounds, react with alkenes in a [2+1] cycloaddition to form the cyclopropane (B1198618) ring. The nature of the carbenoid and the reaction conditions significantly influence the efficiency and stereoselectivity of the cyclopropanation.

Simmons–Smith Cyclopropanation and Variants

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnih.gov This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product, indicating a concerted mechanism. wikipedia.orgnih.gov The reaction is generally applicable to a wide range of alkenes, including those with nearby hydroxyl groups that can direct the cyclopropanation to occur on the same face of the molecule. wiley-vch.de

To synthesize this compound equivalents, silyl (B83357) enol ethers or ketene silyl acetals are used as substrates. The reaction of these electron-rich alkenes with the Simmons-Smith reagent yields silyloxycyclopropanes, which are stable precursors to cyclopropanols or can be hydrolyzed to cyclopropanones. acs.org

Variants of the Simmons-Smith Reaction:

Several modifications have been developed to enhance the reactivity and broaden the scope of the original Simmons-Smith reaction.

Furukawa Modification: This variant employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which often leads to higher yields and is particularly effective for unfunctionalized alkenes. wikipedia.orgnih.govtcichemicals.com The Furukawa reagent (Et₂Zn and CH₂I₂) is a powerful tool in the total synthesis of complex natural products containing cyclopropane motifs. nih.govnih.gov

Charette and Shi Modifications: These modifications involve the use of different ligands on the zinc carbenoid to tune its reactivity and selectivity. For instance, Charette developed chiral ligands that enable highly enantioselective cyclopropanations of allylic alcohols. marquette.edu Shi and co-workers introduced tunable zinc reagents that allow for the efficient cyclopropanation of alkenes without the need for a directing group. marquette.edu

Reaction Substrate Reagents Product Key Features Reference(s)
Simmons-SmithAlkeneCH₂I₂, Zn(Cu)CyclopropaneStereospecific, concerted mechanism. wikipedia.orgnih.gov
Furukawa VariantAlkeneCH₂I₂, Et₂ZnCyclopropaneHigher yields, good for unfunctionalized alkenes. wikipedia.orgnih.govtcichemicals.com
Simmons-SmithSilyl Enol EtherCH₂I₂, Zn(Cu) or Et₂ZnSilyloxycyclopropaneSynthesis of this compound equivalents. acs.org
Asymmetric Simmons-SmithAllylic AlcoholCH₂I₂, Et₂Zn, Chiral LigandChiral CyclopropylmethanolHigh enantioselectivity. marquette.edusqu.edu.om
Diazo Compounds and Metal Catalysis in Carbene Generation

The metal-catalyzed decomposition of diazo compounds is a versatile and widely used method for generating carbenoids for cyclopropanation. nih.gov Transition metals, most notably rhodium and copper complexes, are effective catalysts for this transformation, which involves the extrusion of dinitrogen from the diazo compound to form a metal-carbene intermediate. nih.gov This intermediate then reacts with an alkene to afford the cyclopropane. nih.gov

This methodology is applicable to a broad range of substrates, including electron-rich, neutral, and electron-poor olefins. nih.govthieme-connect.de The choice of metal catalyst and the ligands associated with it can profoundly influence the stereoselectivity and enantioselectivity of the reaction. nih.gov

Rhodium Catalysis: Dirhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds like ethyl diazoacetate. nih.govsqu.edu.om Chiral rhodium catalysts have been developed to achieve high levels of enantioselectivity. researchgate.netacs.orgacs.org For instance, Hashimoto's catalysts, which are dirhodium(II) complexes with chiral N-arylsulfonylprolinate ligands, have shown excellent performance in the asymmetric cyclopropanation of various alkenes. acs.org Intramolecular cyclopropanation of unsaturated diazo ketones or diazo esters is a powerful strategy for constructing bicyclic systems containing a cyclopropane ring. unl.ptnih.govbeilstein-journals.orgd-nb.info

Copper Catalysis: Copper catalysts, often in the form of copper(I) or copper(II) complexes, are also widely used for the cyclopropanation of alkenes with diazo compounds. thieme-connect.dersc.orgresearchgate.net Chiral bis(oxazoline) copper complexes are particularly effective for enantioselective cyclopropanations. rsc.org

Catalyst System Diazo Compound Alkene Substrate Product Type Key Research Findings Reference(s)
Rhodium(II) CarboxylatesDiazoacetatesStyrenes, DienesSubstituted CyclopropanesHighly efficient and stereoselective. Chiral catalysts enable high enantioselectivity. nih.govresearchgate.netacs.org
Copper(I)/Bis(oxazoline)DiazoacetatesVarious AlkenesChiral CyclopropanesEffective for asymmetric cyclopropanation. rsc.org
Rhodium(II) CarboxylatesUnsaturated Diazoketones(Intramolecular)Bicyclic CyclopropanesPowerful method for constructing fused ring systems. unl.ptnih.govd-nb.info
Copper Powder/SulfateDiazoketones(Intramolecular)Bicyclic CyclopropanesEarly method, still in use for certain applications. unl.pt
Dihalocarbene Additions

The addition of dihalocarbenes to alkenes provides a straightforward route to 1,1-dihalocyclopropanes. These compounds serve as valuable precursors to this compound equivalents. thieme-connect.de Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), are typically generated in situ from haloforms (e.g., chloroform, bromoform) and a strong base, or by the thermal decomposition of sodium trichloroacetate.

When dihalocarbenes are reacted with ketene acetals, they form 2,2-dihalothis compound acetals. researchgate.net These dihalothis compound acetals can then be converted to this compound acetals through reductive dehalogenation. thieme-connect.de Alternatively, treatment of 1,1-dihalocyclopropanes with a base in the presence of an alcohol can lead to the formation of this compound acetals via an elimination-addition mechanism involving a cyclopropene (B1174273) intermediate. thieme-connect.de

Dihalocarbene Source Alkene Substrate Intermediate Product Final Product Transformation Reference(s)
CHCl₃, BaseKetene Acetal2,2-Dichlorothis compound AcetalThis compound AcetalReductive Dehalogenation thieme-connect.deresearchgate.net
CHBr₃, BaseAlkene1,1-DibromocyclopropaneThis compound AcetalBase-induced elimination-addition thieme-connect.de

Allene (B1206475) Oxide Rearrangements

Allene oxides are highly reactive molecules that can rearrange to form cyclopropanones. acs.orgnih.gov This transformation is of significant interest, particularly in the context of the biosynthesis of certain natural products. nih.gov Theoretical and computational studies have shed light on the mechanism of this rearrangement. acs.orgnih.govnih.gov

The rearrangement is believed to proceed in a stepwise manner. The allene oxide first undergoes a ring-opening to form an oxyallyl intermediate, which is a diradical or zwitterionic species. acs.orgnih.gov This oxyallyl intermediate then undergoes a ring-closure to yield the this compound. acs.orgnih.gov In some cases, the this compound can be unstable and undergo further rearrangements. cdnsciencepub.com

The stereochemistry of the starting allene oxide can influence the stereochemical outcome of the this compound and any subsequent products. nih.govnih.gov The nature of the substituents on the allene oxide also plays a crucial role in the reaction pathway and the stability of the resulting this compound. nih.gov

Ring Closure Reactions via Dehydrohalogenation or Dehalogenation

Intramolecular ring-closure reactions provide a direct route to the cyclopropane ring. These methods typically involve the formation of a carbon-carbon bond through the displacement of a leaving group.

Dehydrohalogenation of α-Halo Ketones (Favorskii Rearrangement)

The Favorskii rearrangement is a classical method for the synthesis of carboxylic acid derivatives from α-halo ketones in the presence of a base. wikipedia.orgadichemistry.comchemistry-reaction.com A key intermediate in this rearrangement is a this compound, which is formed by the intramolecular nucleophilic attack of an enolate on the carbon bearing the halogen. wikipedia.orgadichemistry.comslideshare.net

The reaction is initiated by the abstraction of a proton from the α'-position of the ketone to form an enolate. adichemistry.comchemistry-reaction.com This enolate then cyclizes to form the this compound intermediate. wikipedia.orgadichemistry.com Subsequent attack of a nucleophile (such as hydroxide (B78521) or an alkoxide) on the carbonyl carbon of the this compound leads to the opening of the three-membered ring and formation of the final product. adichemistry.comyoutube.com In some cases, particularly with sterically hindered α-halo ketones, the intermediate this compound can be isolated or trapped. thieme-connect.de

Reductive Dehalogenation of α,α′-Dihalo Ketones

The reductive dehalogenation of α,α′-dihalo ketones is another effective method for the synthesis of cyclopropanones. thieme-connect.dewikipedia.org This reaction can be achieved using various reducing agents, including electrochemical methods. thieme-connect.de The reduction of the α,α′-dihalo ketone leads to the formation of a metal enolate, which then undergoes intramolecular displacement of the second halide to form the this compound. wikipedia.org

Due to the high reactivity of many cyclopropanones, they are often trapped in situ as more stable derivatives, such as hemiacetals or cycloaddition products. thieme-connect.de For example, the electrochemical reduction of 2,4-dibromo-2,4-dimethylpentan-3-one (B98343) in methanol (B129727) yields the corresponding this compound hemiacetal. thieme-connect.de

Reaction Type Starting Material Reagents/Conditions Intermediate Product Reference(s)
Dehydrohalogenationα-Halo KetoneBase (e.g., t-BuOK)This compoundStabilized this compound or Rearrangement Product thieme-connect.dewikipedia.orgadichemistry.com
Reductive Dehalogenationα,α′-Dihalo KetoneElectrochemical ReductionThis compoundTrapped this compound (e.g., Hemiacetal) thieme-connect.dewikipedia.org

Michael Initiated Ring Closure (MIRC) Reactions for Cyclopropane Formation

The Michael Initiated Ring Closure (MIRC) reaction is a powerful and versatile strategy for the synthesis of cyclopropanes. sciforum.netresearchgate.net This reaction involves the conjugate addition of a nucleophile to an activated alkene (Michael acceptor) that also contains a leaving group in a suitable position to allow for subsequent intramolecular cyclization. sciforum.netprinceton.edu

In a typical MIRC reaction for cyclopropane synthesis, a carbanion, often generated from a compound with an active methylene (B1212753) group, adds to an α,β-unsaturated compound that has a leaving group at the γ-position. The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. sciforum.net

Organocatalysis has emerged as a particularly effective approach for enantioselective MIRC reactions. researchgate.netorganic-chemistry.orgresearchgate.net Chiral amines or their derivatives can catalyze the reaction between α,β-unsaturated aldehydes and various nucleophiles, such as bromomalonates, to produce highly enantioenriched cyclopropanes. organic-chemistry.orgresearchgate.net These reactions often proceed with excellent diastereoselectivity as well. organic-chemistry.orgresearchgate.net

Catalyst/Promoter Michael Acceptor Nucleophile Product Key Features Reference(s)
Base (e.g., Triethylamine)2-Arylidene-1,3-indandionesα-Monohalogenated Methylene CompoundsSpirocyclopropanesEfficient synthesis of activated cyclopropanes. researchgate.net
Chiral Prolinol Etherα,β-Unsaturated AldehydesBromomalonatesChiral 2-FormylcyclopropanesHigh enantioselectivity and diastereoselectivity. organic-chemistry.orgresearchgate.net
Cinchona Alkaloid DerivativeVinyl SelenonesCyanoacetatesFunctionalized CyclopropanesOrganocatalytic approach with good diastereoselectivity. sciforum.net

Kulinkovich Reaction for Cyclopropanol (B106826) Derivatives

The Kulinkovich reaction is a significant method for synthesizing cyclopropanol derivatives from the reaction of carboxylic esters with Grignard reagents (such as ethylmagnesium bromide) in the presence of a titanium(IV) isopropoxide catalyst. organic-chemistry.orgnrochemistry.comyoutube.com First reported in 1989, this reaction has become a valuable tool in organic synthesis. wikipedia.org

The reaction mechanism involves the in-situ generation of a titanacyclopropane intermediate. nrochemistry.comwikipedia.org Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to form a dialkyltitanium compound. This species is thermally unstable and undergoes β-hydride elimination to yield the titanacyclopropane and an alkane. organic-chemistry.orgyoutube.com This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester. organic-chemistry.org The carbonyl group of the ester inserts into the weaker carbon-titanium bond of the titanacyclopropane, leading to an oxatitanacyclopentane which then rearranges to a ketone intermediate. wikipedia.org A subsequent intramolecular insertion of the ketone's carbonyl group into the remaining carbon-titanium bond forms the cyclopropane ring. wikipedia.org After hydrolysis, the corresponding cyclopropanol is obtained. nrochemistry.comyoutube.com

The scope of the Kulinkovich reaction is broad, tolerating various functional groups such as ethers, imines, and amides. wikipedia.org The choice of Grignard reagent can influence the substitution pattern of the resulting cyclopropanol. While ethylmagnesium bromide is commonly used, other Grignard reagents with a β-hydrogen can also be employed. organic-chemistry.orgwikipedia.org Furthermore, the reaction can be adapted to synthesize cyclopropylamines from amides or nitriles. organic-chemistry.orgresearchgate.net

Modifications to the classical Kulinkovich reaction have been developed to improve atom economy, especially when using more complex Grignard reagents. organic-chemistry.org One such modification involves the use of a terminal alkene, like styrene, which can undergo ligand exchange. organic-chemistry.org

Table 1: Examples of Kulinkovich Reaction for the Synthesis of 1-Substituted Cyclopropanols thieme-connect.com

Reactant (Ester)R GroupYield (%)
Methyl butyraten-Pr76
Methyl hexanoaten-C5H1191
Methyl decanoaten-C9H1994

Enantioselective Synthesis of this compound Surrogates and Cyclopropanols

Due to the inherent instability of cyclopropanones, the synthesis of stable yet reactive surrogates has become a critical area of research. chemrxiv.orgnih.gov These surrogates, which can be converted to the corresponding this compound in situ, provide a practical entry point to this compound chemistry. chemrxiv.org A prominent strategy involves the use of 1-sulfonylcyclopropanols as stable equivalents of cyclopropanones. nih.govresearchgate.net

The enantioselective synthesis of these surrogates and their cyclopropanol precursors is of significant interest for accessing chiral building blocks. researchgate.netrsc.org Several catalytic asymmetric methods have been developed to achieve this.

One approach is the asymmetric α-hydroxylation of sulfonylcyclopropanes using an electrophilic oxygen source in the presence of a chiral catalyst. nih.gov This method provides access to enantioenriched 1-sulfonylcyclopropanols. nih.gov The steric and electronic properties of the sulfonyl group are crucial, as it acts as a base-labile protecting group and influences the equilibrium rate to the this compound. nih.gov

Another major strategy is the enantioselective cyclopropanation of alkenes. acs.orgorganic-chemistry.orgrsc.org Chiral dirhodium(II) catalysts have proven effective for the asymmetric cyclopropanation of various olefins with diazoacetates. organic-chemistry.orgnih.gov For instance, Rh₂(R-DOSP)₄ is often used for the intermolecular cyclopropanation of methyl aryldiazoacetates with styrene. nih.gov Ruthenium(II)-Pheox complexes also serve as powerful catalysts for the asymmetric cyclopropanation of a wide array of olefins, including vinyl carbamates and α,β-unsaturated carbonyl compounds, affording optically active cyclopropane derivatives. acs.org

The asymmetric variant of the Kulinkovich reaction, often employing titanium(IV) TADDOLate complexes, can produce chiral cyclopropanols, though it may require stoichiometric amounts of the chiral complex to achieve high enantioselectivity. rsc.org

More recent developments include photoredox and nickel dual catalysis for the enantioselective β-arylation of cyclopropanols, expanding the toolkit for creating complex chiral molecules. rsc.orgnih.gov These methods often feature broad substrate scope and good functional group tolerance. rsc.orgnih.gov

Table 2: Examples of Enantioselective Synthesis of Cyclopropanol Derivatives and Surrogates

Reaction TypeCatalyst/ReagentSubstrateProduct TypeYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric β-arylation[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ / Ni(OAc)₂ / Chiral LigandSubstituted Cyclopropanolβ-Aryl Ketone50-7780-90 nih.gov
Asymmetric CyclopropanationChiral Ru(II)-Pheox complexVinyl CarbamateCyclopropylamine derivativeHighExcellent acs.org
Asymmetric CyclopropanationRh₂(S-PTAD)₄ortho-substituted aryldiazoacetatePhenylcyclopropaneHighHigh nih.gov
Asymmetric α-hydroxylationBis(silyl) peroxide / Chiral BaseSulfonylcyclopropane1-Sulfonylcyclopropanol-up to 94 chemrxiv.orgnih.gov
Intramolecular PropargylationPyBox-complexed copper catalystCyclopropanol with alkyne tetherBicyclic ketoneHighExcellent rsc.org

Fischer Carbene Complex Reactions

Fischer carbene complexes are powerful reagents in organic synthesis, capable of undergoing various transformations, including cyclopropanation reactions to form cyclopropane derivatives. numberanalytics.comlibretexts.org These complexes are characterized by a metal center (like chromium or tungsten), CO ligands, and a carbene ligand that is substituted with a heteroatom, making the carbene carbon electrophilic. libretexts.org

The reaction of Fischer carbene complexes with alkenes is a key method for synthesizing cyclopropanes. numberanalytics.comuwindsor.ca The mechanism of cyclopropanation can vary depending on the nature of the alkene. With electron-deficient olefins, the reaction is thought to proceed through the dissociation of a CO ligand, coordination of the alkene to the metal, formation of a metallacyclobutane intermediate, and subsequent reductive elimination. uwindsor.ca For electron-rich alkenes, the reaction is often initiated by the nucleophilic attack of the alkene on the electrophilic carbene carbon, forming a zwitterionic intermediate that then closes to the cyclopropane ring. uwindsor.ca

A significant application in the context of this compound synthesis is the reaction of Fischer carbene complexes with ketene acetals. msu.eduresearchgate.net This reaction provides a direct route to this compound acetals, which are valuable synthetic intermediates. msu.edu The outcome of this reaction can be sensitive to the structure of the carbene complex. For instance, while methoxy-substituted Fischer carbenes might lead to other products, using bulkier alkoxy groups like isopropoxy on the carbene complex favors the formation of this compound acetals in moderate to excellent yields. msu.eduresearchgate.net This is attributed to steric hindrance that disfavors competing reaction pathways. msu.edu

The diastereoselectivity of cyclopropanations with Fischer carbenes is generally low for simple systems but can be improved when a conjugated system is present in either the carbene ligand or the alkene. uwindsor.ca These reactions have been used to create a variety of substituted cyclopropanes, demonstrating the versatility of Fischer carbenes in constructing three-membered rings. nih.gov

Table 3: Synthesis of this compound Acetals from Fischer Carbene Complexes and Ketene Acetals msu.edu

Fischer Carbene ComplexKetene AcetalProductYield (%)
(CO)₅Cr=C(Oi-Pr)PhH₂C=C(OEt)₂2,2-Diethoxy-1-phenylcyclopropan-1-ol isopropyl ether65
(CO)₅W=C(Oi-Pr)PhH₂C=C(OEt)₂2,2-Diethoxy-1-phenylcyclopropan-1-ol isopropyl ether85
(CO)₅Cr=C(Oi-Pr)MeH₂C=C(OEt)₂2,2-Diethoxy-1-methylcyclopropan-1-ol isopropyl ether70

Reactivity and Mechanistic Investigations of Cyclopropanone

Ring Strain Effects on Cyclopropanone Reactivity

The high reactivity of this compound is fundamentally rooted in the significant ring strain inherent to its three-membered ring structure. pearson.comthieme-connect.com This strain is a combination of angle strain and torsional strain, which destabilizes the molecule and provides a strong thermodynamic driving force for reactions that lead to ring-opening. pearson.commasterorganicchemistry.comacs.org

Angle Strain Contributions

The carbon atoms in the this compound ring are sp³ hybridized, which ideally requires bond angles of 109.5°. pearson.comsaskoer.caquora.com However, the geometric constraint of the three-membered ring forces the C-C-C bond angles to be approximately 60°. pearson.comaskfilo.comwikidoc.org This severe deviation from the ideal tetrahedral angle results in significant angle strain, also known as Baeyer strain. masterorganicchemistry.comwikipedia.orgresearchgate.net This strain arises because the atomic orbitals cannot achieve optimal overlap to form strong sigma bonds, leading to what are often described as "bent" or "banana" bonds. wikidoc.orgresearchgate.netlibretexts.org The poor orbital overlap weakens the C-C bonds within the ring. saskoer.cawikidoc.orglibretexts.org

Strain ComponentIdeal AngleActual Angle in this compoundConsequence
Angle Strain 109.5°~60°Weakened C-C bonds due to poor orbital overlap. saskoer.cawikidoc.orglibretexts.org

Torsional Strain Considerations

In addition to angle strain, this compound experiences torsional strain, also known as Pitzer strain. wikipedia.orgresearchgate.net This type of strain results from the eclipsing of hydrogen atoms attached to adjacent carbon atoms in the ring. pearson.commasterorganicchemistry.compressbooks.pub In a more stable, open-chain alkane, the molecule can adopt a staggered conformation to minimize the repulsion between the electron clouds of these bonds. However, the rigid, planar nature of the cyclopropane (B1198618) ring forces these C-H bonds into an eclipsed conformation, increasing the molecule's potential energy. masterorganicchemistry.comwikidoc.org

Strain ComponentCauseEffect on this compound
Torsional Strain Eclipsing of C-H bonds on adjacent carbons. pearson.commasterorganicchemistry.compressbooks.pubIncreased potential energy and molecular instability. pearson.com

Impact on Bond Strength and Reactivity

The combination of angle and torsional strain significantly weakens the C-C bonds in this compound compared to those in acyclic alkanes. saskoer.cawikidoc.org For instance, the C-C bond energy in cyclopropane is substantially lower than in propane (B168953), making it more susceptible to cleavage. libretexts.org This inherent instability and high potential energy mean that this compound readily undergoes reactions, particularly ring-opening reactions, to relieve the strain and form more stable, open-chain products. pearson.comaskfilo.comresearchgate.net The strain energy of the cyclopropane ring is estimated to be around 27.5 kcal/mol. acs.org This stored energy is a significant driving force for its chemical reactions. masterorganicchemistry.com

Nucleophilic Addition Pathways to the Carbonyl Group of this compound

The carbonyl group of this compound is highly susceptible to nucleophilic attack. thieme-connect.com The significant ring strain makes the carbonyl carbon more electrophilic. libretexts.org Nucleophiles readily add to the carbonyl group, often without the need for a catalyst, leading to the formation of tetrahedral intermediates. libretexts.orgpressbooks.pub This process changes the hybridization of the carbonyl carbon from sp² to sp³, and the geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

The general mechanism involves the nucleophile attacking the partially positive carbonyl carbon, causing the pi electrons of the C=O bond to move to the oxygen atom, forming an alkoxide intermediate. pressbooks.pubmsu.ru This intermediate is then typically protonated to yield an alcohol. pressbooks.pub The addition of a nucleophile to the carbonyl group is a key step that can precede ring-opening.

This compound Ring-Opening Reactions

A defining characteristic of this compound's reactivity is its propensity to undergo ring-opening reactions. thieme-connect.comlibretexts.org The relief of the substantial ring strain provides a strong thermodynamic incentive for these reactions. pearson.comlibretexts.org These reactions can be initiated by various means, including nucleophilic addition to the carbonyl group, which then leads to the cleavage of one of the C-C bonds in the ring. thieme-connect.com Donor-acceptor substituted cyclopropanes, in particular, are prone to ring-opening to form 1,3-dipolar intermediates that can participate in further reactions. rsc.org

Favorskii Rearrangement Mechanisms and Intermediates

The Favorskii rearrangement is a characteristic reaction of α-halo ketones that proceeds through a this compound intermediate. wikipedia.orgadichemistry.comslideshare.net This rearrangement ultimately leads to the formation of carboxylic acid derivatives. wikipedia.org

The mechanism is generally thought to involve the following steps:

Enolate Formation : In the presence of a base, an enolate is formed on the side of the ketone away from the halogen atom. wikipedia.orgadichemistry.com

Intramolecular Cyclization : The enolate then undergoes an intramolecular nucleophilic attack, displacing the halide and forming a this compound intermediate. wikipedia.orgadichemistry.com

Nucleophilic Attack on this compound : A nucleophile (such as hydroxide (B78521) or an alkoxide) attacks the carbonyl carbon of the this compound intermediate. wikipedia.orgyoutube.com

Ring Opening : The resulting tetrahedral intermediate collapses, leading to the cleavage of a C-C bond in the three-membered ring. This ring-opening is regioselective, typically occurring to form the more stable carbanion intermediate. wikipedia.orgadichemistry.comyoutube.com

Protonation : The carbanion is subsequently protonated to yield the final carboxylic acid, ester, or amide product, depending on the nucleophile and reaction conditions used. wikipedia.org

The intermediacy of a symmetrical this compound has been confirmed through labeling studies. youtube.com For instance, the rearrangement of a labeled α-chloro cyclohexanone (B45756) resulted in a product where the isotopic label was equally distributed, which is consistent with the formation of a symmetrical this compound intermediate that can be opened in two equally probable ways. youtube.com

Reactant TypeBase/NucleophileProduct Type
α-halo ketoneHydroxideCarboxylic acid wikipedia.org
α-halo ketoneAlkoxideEster wikipedia.orgyoutube.com
α-halo ketoneAmineAmide wikipedia.org

Formation and Trapping of Oxyallyl Cations

The high ring strain of this compound facilitates the cleavage of its C2-C3 bond, leading to the formation of a versatile synthetic intermediate known as the oxyallyl cation. nih.gov This ring-opening is often a reversible process, existing in equilibrium with the closed-ring this compound. thieme-connect.com The generation of oxyallyl cations can be initiated thermally or through acid catalysis, and their formation is a key mechanistic step in reactions such as the Favorskii rearrangement, where they are derived from α-halo ketone precursors. thieme-connect.comwikipedia.org

The stability and subsequent reaction pathway of the oxyallyl cation are significantly influenced by the substituents on the cyclopropane ring. Electron-donating groups, such as methyl or phenyl, can stabilize the positive charge of the cation, making the ring-opening pathway more favorable compared to direct nucleophilic addition at the carbonyl carbon. nih.govnih.gov Once formed, these highly reactive 1,3-dipolar species can be intercepted, or "trapped," by a variety of nucleophiles and dipolarophiles. nih.gov For instance, the reaction of 2,2-dimethylthis compound acetals with alkyl azides in the presence of a Lewis acid leads to products derived from the capture of the oxyallyl cation by the azide. nih.govnih.gov Similarly, dienes like furan (B31954) and cyclopentadiene (B3395910) can trap these cations in cycloaddition reactions. nih.gov

The trapping of oxyallyl cations provides a powerful method for constructing more complex molecular architectures. The specific outcome of the trapping reaction depends on the nature of both the this compound precursor and the trapping agent used.

Table 1: Trapping of Oxyallyl Cations Generated from this compound Derivatives

This compound Precursor Conditions for Cation Formation Trapping Agent Product Type Ref.
2,2-Dimethylthis compound (from acetal) BF₃·OEt₂ Alkyl Azide α-Amino-α′-diazomethyl ketone nih.gov
Aryl-substituted this compound (from acetal) BF₃·OEt₂ Alkyl Azide nih.govwikipedia.orguoguelph.caOxaborazole nih.gov
α-Halo Ketone (general) Base or Solvolysis Alcohol/Water Favorskii rearrangement product thieme-connect.com
Alkylidenethis compound acetal Acidic conditions 2,3-Benzofuran [3+2] Cycloadduct nih.gov
Inosose 2-O-mesylate Triethylamine Azide α-Azido ketone thieme-connect.com

Nucleophile-Induced Ring Cleavage

Beyond forming oxyallyl cations, the strained cyclopropane ring is susceptible to direct cleavage through nucleophilic attack. thieme-connect.com This mode of reactivity is particularly prominent in donor-acceptor (D-A) cyclopropanes, where the electron-withdrawing carbonyl group (acceptor) polarizes the ring, making it vulnerable to attack at one of the adjacent carbon atoms, especially if an electron-donating group is also present. researchgate.netsnnu.edu.cn

The reaction is typically initiated by a nucleophile attacking a ring carbon, which results in the cleavage of a C-C bond and alleviates ring strain. thieme-connect.combeilstein-journals.org This process can be significantly enhanced by Lewis or Brønsted acid catalysis, which activates the carbonyl group, further polarizing the system and increasing its electrophilicity. uoguelph.caresearchgate.netchemrxiv.org A wide array of nucleophiles can effect this transformation, including alcohols, amines, halides, and carbon nucleophiles such as indoles and malonate derivatives. uoguelph.cathieme-connect.comnih.govrsc.org

Mechanistic studies, often employing stereochemical analysis, indicate that the ring-opening can proceed through pathways with either Sₙ1 or Sₙ2 characteristics, depending on the substrate structure and the specific reaction conditions. researchgate.netbeilstein-journals.org For example, the stereochemistry of the product from the acid-catalyzed ring-opening of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohol nucleophiles confirmed an Sₙ2-like mechanism. beilstein-journals.org

Table 2: Examples of Nucleophile-Induced Ring Cleavage of Cyclopropane Derivatives

Cyclopropane Derivative Nucleophile Catalyst/Conditions Product Ref.
Cyclopropanated oxabenzonorbornadiene Methanol (B129727) p-Toluenesulfonic acid, 90 °C 2-(Methoxymethyl)naphthalene uoguelph.ca
Donor-Acceptor Cyclopropane Indole (B1671886) High pressure (13 kbar), no catalyst Ring-opened indole adduct nih.gov
2-Aryl-cyclopropane-1,1-dicarboxylate Piperidine Heat γ-Amino diester thieme-connect.com
2-(p-Siloxyaryl)cyclopropane-1,1-dicarboxylate Nitromethane TBAF, N-methylmorpholine Nitroalkyl-substituted malonate rsc.org

Oxidative Radical Ring-Opening/Cyclization

In addition to ionic pathways, this compound and its derivatives can undergo transformations involving radical intermediates. nih.gov Oxidative radical ring-opening/cyclization reactions represent a distinct mechanistic class for cleaving the three-membered ring. nih.gov These processes typically involve the generation of a radical species that subsequently reacts with the cyclopropane derivative. nih.govscite.ai

The specific pathway depends on the structure of the cyclopropane substrate. For instance, in the case of cyclopropyl (B3062369) olefins, the reaction can be initiated by the addition of an external radical to the double bond. This forms a cyclopropyl-substituted carbon radical, which is unstable and rapidly undergoes ring-opening to generate a more stable, linear radical intermediate. nih.gov Similarly, cyclopropanols can undergo fragmentation following the formation of an oxygen-centered radical. nih.gov

These radical reactions are often part of a cascade sequence. The ring-opened radical is a versatile intermediate that can be trapped intramolecularly in a cyclization step to construct new ring systems. nih.gov Photoredox catalysis has emerged as a powerful tool for initiating these transformations, enabling the reaction of cyclopropyl olefins with alkyl bromides to form complex products like partially saturated naphthalenes through a cascade of alkylation, ring-opening, and cyclization. nih.gov

Ring Expansion Reactions of this compound

The inherent strain in the this compound ring serves as a powerful driving force for ring expansion reactions, providing synthetic routes to larger, more stable cyclic systems. semanticscholar.org These transformations typically involve the reaction of the three-membered ring with reagents that can insert one or more atoms into the ring structure.

Formal [3+1] Cycloadditions for β-Lactam Synthesis

A significant application of this compound in ring expansion is the synthesis of β-lactams (azetidin-2-ones) via a formal [3+1] cycloaddition. nih.govchemrxiv.org This reaction involves the combination of the three carbon atoms of the this compound unit with a single nitrogen atom, typically from a nitrene or a nitrene equivalent. semanticscholar.orgresearchgate.net Due to the kinetic instability of this compound itself, stable precursors such as 1-sulfonylcyclopropanols or silylated hemiketals are commonly employed. nih.govchemrxiv.org These equivalents generate the reactive this compound in situ.

The reaction is often performed with hydroxylamines, which serve as effective nitrene surrogates under mild conditions. chemrxiv.orgresearchgate.net A key feature of this transformation is its stereospecificity; the stereochemical information present in the this compound precursor is often transferred directly to the β-lactam product. nih.govchemrxiv.org This method provides an efficient and stereocontrolled route to chiral β-lactams, which are core structural motifs in many biologically active compounds, including penicillin antibiotics. researchgate.net

Table 3: Synthesis of β-Lactams via Formal [3+1] Cycloaddition

This compound Equivalent Hydroxylamine Partner Product Yield Ref.
1-(Phenylsulfonyl)cyclopropan-1-ol O-Benzylhydroxylamine 91% researchgate.net
1-(Phenylsulfonyl)cyclopropan-1-ol N-Methylhydroxylamine hydrochloride 75% researchgate.net
1-(Mesitylsulfonyl)cyclopropan-1-ol O-Benzylhydroxylamine 96% researchgate.net
1-(Phenylsulfonyl)cyclopropan-1-ol N-Phenylhydroxylamine 75% researchgate.net

Azide Reactions and Rearrangements to Azetidinones

The reaction of cyclopropanones with azides provides a direct pathway to N-substituted β-lactams (azetidinones), representing a specific and historically significant class of ring expansion reactions. nih.gov This transformation, first demonstrated by Wasserman using sodium azide, presumably proceeds through the release of ring strain coupled with the favorable generation of nitrogen gas. nih.gov

Subsequent studies have shown that this compound acetals react with alkyl azides, typically in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂), to yield N-substituted 2-azetidinones. nih.govnih.gov However, the reaction outcome is highly dependent on the substitution pattern of the this compound ring. nih.gov While unsubstituted this compound reliably gives the ring-expanded β-lactam, precursors bearing substituents that can stabilize a positive charge (e.g., 2,2-dimethyl) may preferentially undergo C-C bond cleavage to form an oxyallyl cation, leading to different product types instead of the azetidinone. nih.govnih.gov This competition between ring expansion and ring opening highlights the nuanced reactivity of the this compound system.

Table 4: Reaction of this compound Acetals with Alkyl Azides

This compound Acetal Azide Conditions Major Product Yield Ref.
This compound ethyl hemiketal Benzyl azide BF₃·OEt₂ N-Benzyl-β-lactam 58% nih.gov
This compound ethyl hemiketal 1-Azidohexane BF₃·OEt₂ N-Hexyl-β-lactam 51% nih.gov
2,2-Dimethylthis compound acetal Benzyl azide BF₃·OEt₂ α-Amino-α′-diazomethyl ketone 54% nih.gov, researchgate.net
2,2-Dimethylthis compound acetal 1-Azido-3-phenylpropane BF₃·OEt₂ α-Amino-α′-diazomethyl ketone 45% nih.gov

Cycloaddition Reactions of this compound and its Equivalents

The unique electronic structure and inherent strain of this compound and its synthetic equivalents make them valuable partners in a variety of cycloaddition reactions. thieme-connect.com These reactions leverage the lability of the ring's C-C or C=O bonds to construct new five-, six-, and seven-membered ring systems. nih.govthieme-connect.com

Oxyallyl cations, readily generated from cyclopropanones, serve as potent 1,3-dipoles in formal [3+2] and [4+3] cycloadditions. nih.govresearchgate.net In [4+3] cycloadditions, these cations react with dienes such as furan and cyclopentadiene to afford seven-membered bridged cyclic ketones. nih.govnih.gov With simple olefins as partners, oxyallyl cations undergo [3+2] cycloadditions to furnish five-membered carbocycles. nih.gov The versatility of this chemistry extends to nitrogen-containing analogues, with aza-oxyallyl cations participating in similar cycloaddition cascades. nih.gov

Donor-acceptor (D-A) cyclopropanes, which function as stable this compound equivalents, are widely used in Lewis acid-catalyzed [3+2] cycloadditions with various dipolarophiles and heterodipolarophiles, including carbonyls and imines. snnu.edu.cnresearchgate.net Furthermore, cyclopropenone ketals, another class of precursors, engage in thermal [3+2] cycloadditions with electron-deficient alkenes. acs.org

This compound derivatives can also participate as 2π components in Diels-Alder [4+2] reactions. For example, halocycloalkenones, which are related to this compound precursors, have been shown to be highly reactive dienophiles that readily engage with dienes to form six-membered rings. organic-chemistry.org This reactivity profile underscores the utility of this compound-based building blocks in constructing a diverse array of cyclic frameworks.

Table 5: Overview of Cycloaddition Reactions

Reaction Type This compound/Equivalent Reaction Partner Product Type Ref.
[4+3] Cycloaddition Oxyallyl cation (from α,α'-dibromoketone) Furan 8-Oxabicyclo[3.2.1]oct-6-en-3-one nih.gov
[3+2] Cycloaddition Oxyallyl cation (from alkylidenethis compound) 2,3-Benzofuran Five-membered heterocycle nih.gov
[3+2] Cycloaddition Donor-Acceptor Cyclopropane Thioketone Unsaturated five-membered ring researchgate.net
Diels-Alder [4+2] 2-Bromocyclobutenone (related precursor) Dane's Diene Tricyclic adduct organic-chemistry.org
Radical Cation Diels-Alder Arylidene cyclobutane (B1203170) (related system) 2,3-Dimethyl-1,3-butadiene Spiro ring compound nih.gov

Formal Cycloaddition Pathways

The high ring strain and labile nature of the this compound ring system make it a versatile three-carbon building block in various synthetic transformations, including formal cycloaddition reactions. thieme-connect.com Due to the inherent instability of this compound itself, which makes it difficult to prepare and store, synthetic chemists have developed strategies using this compound equivalents or surrogates that generate the reactive ketone in situ. thieme-connect.com These precursors enable formal cycloaddition pathways that would otherwise be challenging.

One prominent strategy involves the use of 1-sulfonylcyclopropanols as stable precursors to this compound. In the presence of trimethylaluminum (B3029685), these precursors can engage in a formal [3+2] cycloaddition with alkynes. chemrxiv.org This reaction is catalyzed by a nickel complex and proceeds via C-C bond activation of the this compound intermediate. chemrxiv.org The process grants access to 2,3-disubstituted cyclopentenones with high regioselectivity. chemrxiv.org

Another approach utilizes high-valent metal catalysts to trigger cycloadditions via C-C bond activation. For instance, Rh(III) catalysts have been employed in formal [3+2] cycloaddition reactions between cyclopropenones and aldehydes to produce highly functionalized furanones. chemistryviews.org Although this example uses a cyclopropenone, it illustrates the principle of using metal catalysis to facilitate formal cycloadditions with strained three-membered rings. The general methodology of using cyclopropane derivatives for cycloadditions has seen significant progress, with various metal-catalyzed pathways being developed to construct complex cyclic frameworks. sci-hub.se

[3+2] and [4+3] Cycloadditions with Donor-Acceptor Cyclopropanes

Donor-acceptor (D-A) cyclopropanes are particularly valuable substrates in cycloaddition chemistry. sci-hub.se The substitution pattern, featuring an electron-donating group (D) and an electron-accepting group (A), polarizes the cyclopropane ring, facilitating its ring-opening under Lewis acid catalysis to form a 1,3-zwitterionic intermediate. This intermediate can then be trapped by various π-systems in cycloaddition reactions. sci-hub.senih.gov

[3+2] Cycloadditions

The formal [3+2] cycloaddition of D-A cyclopropanes is a powerful and widely used method for constructing five-membered rings. sci-hub.se These reactions are typically catalyzed by Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃), which activate the D-A cyclopropane towards nucleophilic attack and ring-opening. nih.govresearchgate.netbeilstein-journals.org The resulting 1,3-dipole synthon reacts with a two-atom partner (the dipolarophile) to yield a five-membered carbocycle or heterocycle.

A diverse range of reactants can participate in these cycloadditions. For example, D-A cyclopropanes react with alkynes to form cyclopentenones, with indoles to form cyclopenta[b]indoles, and with various sulfur-containing compounds like thioketones and thioketenes to produce tetrahydrothiophenes and 2-methylidene tetrahydrothiophenes, respectively. chemrxiv.orgnih.govbeilstein-journals.orgmdpi.com The reaction with selenocyanate (B1200272) salts has also been reported, yielding dihydroselenophenes, which can be subsequently oxidized to selenophenes. acs.org The mechanism is generally believed to proceed through a stepwise pathway involving a zwitterionic intermediate. beilstein-journals.orgmdpi.com

Table 1: Examples of [3+2] Cycloaddition Reactions with Donor-Acceptor Cyclopropanes

3-Carbon Synthon 2-Atom Partner Catalyst Product Class Reference(s)
D-A Cyclopropane Alkyne Ni(0) / Trimethylaluminum Cyclopentenone chemrxiv.org
D-A Cyclopropane Indole Ni(II) Cyclopenta[b]indole mdpi.com
D-A Cyclopropane Ferrocenyl Thioketone Sc(OTf)₃ Tetrahydrothiophene beilstein-journals.org
D-A Cyclopropane Thioketene Sc(OTf)₃ 2-Methylidene Tetrahydrothiophene nih.gov
D-A Cyclopropane Selenocyanate Sc(OTf)₃ Dihydroselenophene acs.org
D-A Cyclopropane Aldehyde/Ketone Sc(OTf)₃ Tetrahydrofuran researchgate.net

[4+3] Cycloadditions

In addition to serving as three-carbon synthons in [3+2] cycloadditions, D-A cyclopropanes can also participate in formal [4+3] cycloadditions to construct seven-membered rings. acs.orgchemrxiv.orgscilit.com This transformation provides a diastereoselective route to complex cyclic systems that can be otherwise difficult to synthesize.

A key example is the Lewis acid-catalyzed reaction between D-A cyclopropanes and thiochalcones, which function as sulfur-containing four-atom building blocks. acs.orgchemrxiv.org The reaction proceeds under mild conditions to afford highly functionalized tetrahydrothiepines in good yields and with high stereospecificity. acs.orgscilit.com This methodology highlights the versatility of D-A cyclopropanes as synthons that can be tailored to different cycloaddition pathways based on the choice of the reaction partner. researchgate.net

Table 2: Example of [4+3] Cycloaddition with Donor-Acceptor Cyclopropanes

3-Carbon Synthon 4-Atom Partner Catalyst Product Class Reference(s)
D-A Cyclopropane Thiochalcone Lewis Acid Tetrahydrothiepine acs.orgchemrxiv.orgscilit.com

Rearrangement Pathways of this compound Derivatives

The inherent strain within the cyclopropane ring makes its derivatives susceptible to a variety of rearrangement reactions, which often serve as powerful tools in organic synthesis for constructing larger ring systems or achieving complex molecular architectures.

Vinylcyclopropane (B126155) Rearrangements

The vinylcyclopropane rearrangement is a well-established thermal or metal-catalyzed isomerization that converts a vinylcyclopropane derivative into a cyclopentene. rsc.orgscispace.com This reaction is a synthetically valuable method for creating five-membered rings. scispace.com The rearrangement can be initiated thermally, often requiring high temperatures, or facilitated by transition metal catalysts under milder conditions. rsc.orgchemrxiv.org

The mechanism typically involves the cleavage of a carbon-carbon bond within the three-membered ring to form a diradical intermediate, which then undergoes cyclization to form the more stable five-membered ring. beilstein-journals.org The regioselectivity of the initial C-C bond cleavage is influenced by substituents on the cyclopropane ring. For instance, in 2,2-difluoro-1-alkenylcyclopropanes, cleavage of the C1–C3 bond (opposite the CF₂ group) is highly favored due to the weakening of this bond by the geminal fluorine substituents. beilstein-journals.org This substituent effect also lowers the temperature required for the rearrangement by increasing the strain energy of the starting material. beilstein-journals.org Rhodium and nickel complexes are effective catalysts for these rearrangements, enabling enantioselective and chemodivergent transformations of racemic vinylcyclopropanes. scispace.comchemrxiv.org

Di-π-Methane Rearrangement

The di-π-methane rearrangement is a photochemical reaction characteristic of molecules containing two π-systems (such as double bonds or aryl groups) separated by a single sp³-hybridized carbon atom (a 1,4-diene or an analogous structure). chemistryviews.orgtestbook.comslideshare.net Upon absorption of UV light, these substrates rearrange to form a vinylcyclopropane or an aryl-substituted cyclopropane derivative. testbook.comnih.gov

The reaction proceeds from an excited state, typically a triplet state, and involves the formation of a diradical intermediate. nih.gov This intermediate undergoes a series of bond formations and cleavages, including a [2+2] cycloaddition-like step, ultimately leading to the cyclopropane product. testbook.com The rearrangement has been studied for its utility in functional group translocation. chemistryviews.org For example, a di-π-methane type rearrangement has been developed for moving cyano groups within a molecule using visible-light energy-transfer catalysis. chemistryviews.org Quantum mechanical studies have investigated the reaction rates and the significant role of carbon tunneling in the rearrangement process, especially at lower temperatures. nih.gov The efficiency and outcome of the rearrangement can be influenced by substituents on the π-systems. rsc.org

Decomposition Pathways and Kinetic Instability Research

The significant ring strain of approximately 115 kJ/mol makes this compound and its simple derivatives kinetically unstable. nih.gov This instability leads to specific decomposition pathways, with polymerization being a primary route of degradation.

Polymerization Processes

This compound is highly prone to polymerization, a characteristic that severely complicates its isolation and storage. thieme-connect.com The polymerization is a consequence of the high reactivity of both the strained C-C bonds and the carbonyl group. The process can be initiated by trace amounts of acids or bases, or it can occur thermally. Due to this extreme instability, detailed kinetic studies on the polymerization of this compound itself are scarce in the literature. iupac.org

Research often focuses on more stable derivatives or theoretical calculations to understand the decomposition kinetics of strained ring systems. acs.org For instance, kinetic studies on the thermal decomposition of related cyclic compounds like dioxolanes have been performed in the gas phase to determine Arrhenius parameters and elucidate reaction mechanisms. acs.org The thermal isomerization of cyclopropane to propene has also been extensively studied both experimentally and theoretically to understand the kinetics of ring-opening in strained systems. acs.org These studies indicate that decomposition often proceeds through biradical or concerted pathways. acs.orgacs.org For this compound, it is presumed that ring-opening leads to reactive intermediates that rapidly combine to form long-chain polymers, although the precise mechanism and kinetics are not well-defined due to the compound's lability.

Decarbonylation Mechanisms

The decarbonylation of this compound, the loss of a carbon monoxide (CO) molecule, is a characteristic reaction of this highly strained ketone. This process can be initiated either thermally or photochemically, and its mechanistic details have been the subject of considerable research and debate. The primary products of decarbonylation are typically ethylene (B1197577) and carbon monoxide. rsc.org

Early research established that cyclopropanones are kinetically unstable to heat and light, with decarbonylation being one of the primary decomposition pathways. chemrxiv.org Mechanistic studies have explored whether the reaction proceeds in a single, concerted step or through a multi-step pathway involving reactive intermediates.

Thermal Decarbonylation

The thermal decomposition of this compound has been investigated through both experimental and computational methods. A key point of discussion has been whether the mechanism is concerted or stepwise. While some early theoretical work suggested a concerted, albeit highly unsymmetrical, process, subsequent ab initio calculations and experimental evidence have largely supported a stepwise mechanism. nih.gov

It is now generally accepted that thermal decarbonylation proceeds in a nonconcerted fashion through the formation of a diradical intermediate. nih.gov The reaction is initiated by the cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group, forming a 1,3-diradical. This intermediate can then lose carbon monoxide to form an alkene. The presence of electron-withdrawing or resonance-stabilizing groups on the this compound ring can facilitate this process. nih.gov

Experimental evidence for a stepwise, diradical process was provided through the study of a strained, bicyclic this compound intermediate. nih.gov In this system, the decomposition pathways included not only decarbonylation but also a competing 1,3-acyl shift. The product distribution was found to be temperature-dependent, which is consistent with the presence of a common diradical intermediate. nih.gov At higher temperatures, the entropically favored decarbonylation process becomes dominant. nih.gov

Table 1: Product Ratios in Thermal Decomposition of a Bicyclic this compound Intermediate nih.gov

Temperature (°C)Product Ratio (Acyl Shift Product : Epoxide : Decarbonylation Product)
-782.3 : 1 : 0
-250.7 : 1 : 2.4
00 : 1 : 2.2

Photochemical Decarbonylation

Photochemical activation provides an alternative route to the decarbonylation of this compound. chemrxiv.org Upon absorption of light, this compound is promoted to an excited electronic state, which triggers the decomposition. Non-adiabatic molecular dynamics (NAMD) simulations of this compound in the gas phase show that excitation to the first singlet excited state leads to the formation of ethylene and carbon monoxide. rsc.org

Two distinct decay pathways have been identified through these simulations:

Asymmetrical Pathway: Involves the sequential cleavage of the two lateral C-C bonds.

Symmetrical Pathway: Characterized by the simultaneous breaking of both lateral C-C bonds. rsc.org

The presence of a solvent, such as water, can influence the photodynamics. Excitation of solvated this compound results in less photolysis compared to the molecule in the gas phase. rsc.org This is attributed to the reformation of the this compound ring in a significant fraction of trajectories following deactivation from the excited state. rsc.org

Studies on the related compound, cyclopropenone, further illuminate the photochemical process. Femtosecond pump-probe transient absorption spectroscopy experiments on cyclopropenones indicate that light-induced decarbonylation is also a stepwise process that occurs on the excited-state surface. researchgate.netnih.gov The reaction proceeds through a very short-lived intermediate whose lifetime is dependent on the substituents and the polarity of the solvent. nih.gov The loss of carbon monoxide from these intermediates results in the formation of the corresponding acetylenes. nih.gov

Table 2: Lifetime of Intermediates in Photodecarbonylation of Substituted Cyclopropenones nih.gov

SubstituentSolventIntermediate Lifetime (τ)
Bis-p-anisylChloroform0.6 ps
Bis-alpha-naphthylChloroform11 ps
Bis(2-methoxy-1-naphthyl)Chloroform83 ps
Bis(2-methoxy-1-naphthyl)Argon-saturated Methanol168 ps

Theoretical and Computational Studies of Cyclopropanone

Electronic Structure Calculations

The unique strained three-membered ring of cyclopropanone has prompted extensive theoretical investigation into its electronic structure. These studies, employing a range of computational methods, have provided deep insights into the molecule's bonding, geometry, and reactivity.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) calculations have been instrumental in characterizing the structural and electronic properties of this compound and related molecules. worldscientific.comuni-giessen.de These methods have been used to predict molecular structures, vibrational frequencies, and heats of formation. worldscientific.comcapes.gov.br For instance, DFT and second-order Møller-Plesset (MP2) levels of theory with various basis sets have been used to investigate the molecular structures and vibrational frequencies of a series of cycloketones, including this compound. worldscientific.com Such studies have confirmed the planar structure of the this compound ring. worldscientific.com Furthermore, the photochemistry of this compound, which is driven by its strained ring, has been studied using a variety of electronic structure methods, including wave function-based approaches like Complete Active Space Self-Consistent Field (CASSCF) and multi-state second-order perturbation theory (MS-CASPT2), as well as DFT-based methods. acs.org

The accuracy of these computational methods is often benchmarked against experimental data. For example, calculated vibrational frequencies and adsorption energies of cyclopropane (B1198618) on copper surfaces using DFT have shown good agreement with experimental results, validating the reliability of the theoretical models. iitm.ac.in The choice of computational method can significantly impact the results, with high-level ab initio methods generally providing accuracy that approaches experimental values. uni-giessen.de

Molecular Orbital (MO) Analysis (e.g., Walsh Orbitals, Delocalization)

Molecular orbital (MO) theory provides a framework for understanding the bonding in cyclopropane and its derivatives. The concept of Walsh orbitals is particularly important for describing the electronic structure of three-membered rings. researchgate.netruc.dk These orbitals, which are a set of symmetry-adapted linear combinations of atomic orbitals, explain the ability of a cyclopropyl (B3062369) group to participate in π-bonding. researchgate.net In this compound, the interaction of the carbonyl group with the Walsh orbitals of the cyclopropane ring influences its electronic properties and reactivity.

Electron delocalization is a key feature of the electronic structure of cyclopropane-containing molecules. nih.gov This delocalization, which involves the spreading of electron density over multiple atoms, can be quantified using methods like Natural Bond Orbital (NBO) analysis. nih.gov In cyclopropane, electron donation from a breaking carbon-carbon sigma bond into a geminal sigma-antibonding orbital contributes to hyperconjugation. nih.gov This delocalization is significant in three-membered rings and is believed to lower the activation barriers for certain reactions. nih.gov

Jahn-Teller Effect in Related Cyclopropane Cations

The cyclopropane radical cation is a classic example of a system that exhibits the Jahn-Teller effect. publish.csiro.auacs.orgrsc.org This effect describes the geometric distortion that occurs in non-linear molecules with electronically degenerate ground states to remove that degeneracy. publish.csiro.au In the cyclopropane radical cation, which has D₃h symmetry, the highest occupied molecular orbitals (HOMOs) are degenerate. publish.csiro.aursc.org This leads to a Jahn-Teller unstable ²E' state. publish.csiro.au

The distortion from D₃h to C₂v symmetry lifts the degeneracy of the HOMOs, resulting in a more stable electronic configuration. rsc.org This distortion can be analyzed using curvilinear coordinates, which helps in understanding the structure and stability of the distorted forms. publish.csiro.au The Jahn-Teller effect leads to a potential energy surface often described as a "Mexican hat," and quantum dynamical simulations have been used to study the nuclear dynamics on this surface. acs.org These studies have shown that the vibronic coupling of degenerate vibrational modes is strong, leading to the characteristic features observed in the photoelectron spectrum of cyclopropane. acs.org

Charge Transfer and Polarization Interactions

Charge transfer and polarization are important non-covalent interactions that influence the properties of molecular complexes. csic.esresearcher.life In the context of this compound, these interactions can play a role in its behavior in different chemical environments. For example, in the adsorption of cyclopropane on metal surfaces, charge transfer between the molecule and the surface can occur. iitm.ac.in

The distinction between polarization and charge transfer can sometimes be ambiguous, as both involve the redistribution of electron density. researchgate.net Polarization refers to the distortion of the electron cloud of a molecule in response to an external electric field, while charge transfer involves the movement of electrons from one molecule to another. researcher.liferesearchgate.net Energy decomposition analysis (EDA) schemes can be used to partition the total interaction energy into components such as electrostatics, polarization, and charge transfer, providing insights into the nature of the intermolecular forces. researcher.life

Mechanistic Pathway Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

Potential Energy Surface Mapping

Potential energy surface (PES) mapping is a key technique in computational chemistry for studying reaction mechanisms. rsc.orgaip.orgaip.org The PES represents the energy of a molecule as a function of its geometry, and stationary points on the PES correspond to stable molecules (minima) and transition states (saddle points). By locating these points, the entire reaction pathway can be mapped out. rsc.org

Non-Adiabatic Molecular Dynamics Simulations

Non-adiabatic molecular dynamics (NAMD) simulations have been crucial in understanding the photochemistry of this compound, particularly its rapid photodecomposition. rsc.orgrsc.org Upon excitation to its first singlet excited state (S1), this compound undergoes decay to form ethylene (B1197577) and carbon monoxide. rsc.org

NAMD simulations using the delta self-consistent field (ΔSCF) method have been shown to align well with experimental and multireference theoretical studies conducted in the gas phase. rsc.org These simulations reveal that in a vacuum, the S1 lifetime of this compound is approximately 137 femtoseconds, and it dissociates in 99% of the trajectories. rsc.org The deactivation is observed to proceed through a symmetrical pathway in about 22% of the cases. rsc.org

When this compound is in an aqueous solution, NAMD simulations indicate similar deactivation mechanisms but with a shorter lifetime of 98 femtoseconds and reduced photodissociation compared to the gas phase. rsc.orgrsc.org In the condensed phase, a greater number of trajectories show a hop between 30 and 40 femtoseconds after the dynamics begin, leading to the formation of ethylene and carbon monoxide. rsc.org For solvated this compound, the reformation of the lateral C-C bond occurs in 14% of trajectories following a hop at a conical intersection. rsc.org

The choice of electronic structure method significantly impacts the accuracy of non-adiabatic dynamics simulations for this compound, even when potential energy surfaces appear similar. nih.gov A sensitivity analysis comparing various methods, including CASSCF, FOMO-CASCI, and MS-CASPT2, has demonstrated this dependency. nih.gov In contrast, different non-adiabatic dynamics algorithms like Landau-Zener surface hopping and ab initio multiple spawning showed no significant performance differences across the various electronic structure methods. nih.gov Further studies have employed ab initio based surface hopping dynamics to investigate the vibrational-mode-dependent S1 → S0 internal conversion, identifying a new conical intersection critical to this ultrafast process. acs.org

The photodynamics of this compound have also been compared using different simulation approaches, such as ab initio multiple spawning (AIMS) and various spin-mapping formalisms. researchgate.net These comparative studies help in benchmarking the accuracy and efficiency of different computational methods for simulating non-adiabatic phenomena in realistic molecular systems. researchgate.net

Table 1: S1 Lifetime and Photodissociation of this compound

Environment S1 Lifetime (fs) Photodissociation Percentage
Vacuum 137 99%
Aqueous 98 Reduced compared to vacuum

This table is generated from data in the text.

Strain Energy Analysis and Quantification

The high reactivity of this compound is largely attributed to its significant ring strain. researchgate.net Quantitative analysis of this strain is essential for understanding its chemical behavior. The strain energy of cyclopropane, a related parent compound, is often cited as a benchmark and is experimentally determined to be around 27.6 kcal/mol. yale.edu Computational methods provide a powerful means to dissect and quantify the different contributions to this strain.

Homodesmotic reactions are a class of isodesmic reactions that are specifically designed to accurately estimate the strain energy of cyclic molecules. iupac.org These reactions are constructed to conserve the number of carbon atoms in each state of hybridization and the number of carbon-hydrogen bonds of each type between reactants and products. stackexchange.com This careful matching of chemical environments allows for a more accurate cancellation of non-strain-related energy contributions, leading to a reliable determination of the intrinsic ring strain. iupac.org

For cyclopropane, a representative homodesmotic reaction is: (CH₂)₃ + 3 CH₃-CH₃ → 3 CH₃-CH₂-CH₃ stackexchange.com

Table 2: Strain Energies of Cycloalkanes Determined by Heat of Combustion

Cycloalkane Strain Energy (kcal/mol)
Cyclopropane 27.6
Cyclobutane (B1203170) 26.4
Cyclopentane 6.5

This table is generated from data in the text. yale.edu

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. wikipedia.orgias.ac.in This theory is based on the topology of the electron density, where critical points (maxima, minima, and saddle points) reveal the molecular structure. wikipedia.orgsciencesconf.org

In the context of strain analysis, QTAIM can characterize the nature of chemical bonds and identify the strain within a molecule. unne.edu.ar For strained rings like cyclopropane, the bond paths between carbon atoms are found to be curved or "bent," a direct consequence of the geometric constraints of the ring. The degree of this curvature is a quantitative measure of the ring strain. acs.org

In a study of fluorocyclopropanes, the strain energy was found to correlate well with a parameter derived from QTAIM analysis called ∑DBCP. acs.org This parameter represents the total deviation of the bond critical points from the geometric C-C bond lines and effectively quantifies the curvature of the "banana bonds" in the cyclopropane ring. acs.org QTAIM analysis can also provide insights into local energetic properties at the bond critical points, further detailing the energetic consequences of strain. sciencesconf.org

Reactivity Predictions and Kinetic Studies

Theoretical studies play a vital role in predicting the reactivity of this compound and understanding the kinetics of its various reactions. Due to its high strain and kinetic instability, this compound derivatives are often considered challenging synthetic intermediates. researchgate.net

Kinetic studies, often supported by computational modeling, are essential for elucidating reaction mechanisms. For instance, the iodine-catalyzed isomerization of cyclopropane has been re-examined using kinetic and thermodynamic data, leading to refined values for the rate constants of the elementary steps involved. aip.org Such studies propose that the isomerization proceeds through a trimethylene radical intermediate. aip.org

The development of detailed kinetic models for the combustion of cyclopropane has also been a focus of research. These models, which include reactions of cyclopropane and the cyclopropyl radical, are validated against experimental data such as burning velocities and ignition delay times. researchgate.net High-level theoretical methods are used to predict the temperature and pressure-dependent kinetics for key reactions on the C3H6 potential energy surface. researchgate.net

Machine learning models, such as those based on the BERT architecture, are emerging as powerful tools for predicting reaction rates. chemrxiv.org While not yet specifically applied to this compound in the provided context, these approaches have shown promise in predicting kinetic parameters for other reaction types, like SN2 reactions, by learning from large datasets of known reactions. chemrxiv.org

Adsorption Studies of this compound on Surfaces

The interaction of cyclopropane and its derivatives with metal surfaces is a key area of study in heterogeneous catalysis. Theoretical investigations, primarily using density functional theory (DFT), have provided detailed insights into the adsorption geometries, electronic structures, and bonding interactions.

Studies on the adsorption of cyclopropane on Pt(111) surfaces have shown a weak interaction, with a slight preference for adsorption on bridge and top sites with the ring parallel to the surface. conicet.gov.ar The primary bonding interaction is found to be between the platinum surface and the hydrogen atoms of cyclopropane, with Pt 5pz orbitals playing a significant role. conicet.gov.ar

Similarly, theoretical studies on the adsorption of cyclopropane on Cu(111) surfaces have been performed using both DFT and quantum chemical molecular dynamics. iitm.ac.in These studies indicate that the cyclopropane molecule adsorbs with a tilt towards the surface, with one C-C bond parallel to the surface and the third carbon atom pointing downwards. iitm.ac.in The electronic and geometric structure of the adsorbed cyclopropane is only slightly perturbed from its gas-phase state. iitm.ac.in On copper surfaces, cyclopropane typically adsorbs and desorbs molecularly at low temperatures. iitm.ac.in

The interaction of cyclopropane with an iridium (110)-(1x2) surface has also been investigated. At low temperatures (100 K), cyclopropane is found to dissociate on the surface with a high reaction probability. aip.org Upon further exposure, molecular adsorption occurs in two different sites. aip.org

Table 3: Compounds Mentioned

Compound Name
1,1-dimethylcyclopropane
1-sulfonylcyclopropanols
2-methyl-cyclopentenone
3-methyl-cyclopentenone
Benzene
Carbon monoxide
Cyclobutane
Cyclohexane
Cyclopentadecane
Cyclopentane
Cyclopentanone
Cyclopentenone
Cyclopropane
This compound
Ethylene
Fluorocyclopropanes
Hexamethylcyclopropane
Hexafluorocyclopropane
Methylcyclopropanes
Monosubstituted cyclopropane
Propane (B168953)
Propionic acid

Spectroscopic Characterization and Electronic Structure Elucidation of Cyclopropanone

Photoelectron Spectroscopy (PES) of Cyclopropanone

Photoelectron spectroscopy (PES) is a powerful experimental technique that measures the ionization potentials of a molecule, providing direct insight into the energies of its molecular orbitals (MOs). While comprehensive experimental PES data for the unstable parent this compound is limited in publicly accessible literature, theoretical studies and PES data from substituted cyclopropanes offer significant insights into its electronic structure. The interpretation relies on understanding the unique Walsh orbitals of the cyclopropane (B1198618) ring and their interaction with the carbonyl group's π-system.

The ionization potential corresponds to the energy required to remove an electron from a specific molecular orbital. In this compound, the highest occupied molecular orbitals (HOMOs) are expected to be a combination of the lone pair orbitals on the oxygen atom and the Walsh orbitals of the cyclopropane ring.

Theoretical calculations and comparison with other cyclic ketones suggest that the first ionization potential of this compound relates to the removal of an electron from the non-bonding orbital (n) localized on the oxygen atom. The subsequent ionizations would correspond to electrons from the π-system of the carbonyl group and the σ-orbitals of the strained ring. The high degree of ring strain in this compound is expected to significantly influence the energies of the ring's σ-orbitals, which would be reflected in the PES spectrum. For instance, studies on other acceptor-substituted cyclopropanes show that the substituent has a profound effect on the stabilization of the ring's Walsh orbitals.

According to Koopmans' theorem, the negative of the vertical ionization energy for an electron is approximately equal to the orbital energy of the molecular orbital from which the electron was ejected. The electronic structure of the cyclopropane ring is famously described by the Walsh model, which posits a set of high-energy orbitals (e' symmetry) that possess π-like character and are responsible for many of the ring's unusual chemical properties.

In this compound, these Walsh orbitals interact with the π and π* orbitals of the carbonyl group. This interaction leads to a splitting of the orbital energies. The highest occupied molecular orbital (HOMO) is predicted to be the oxygen lone-pair orbital, which is largely non-bonding. The next highest occupied orbitals are expected to result from the mixing of the cyclopropane Walsh orbitals with the carbonyl π orbital. A detailed correlation would map the distinct bands in a hypothetical PES spectrum to these specific molecular orbitals, providing an experimental verification of the molecule's electronic structure.

Microwave Spectroscopy for Structural Determination

Microwave spectroscopy provides highly precise data on the rotational constants of a molecule, from which its geometric structure, including bond lengths and angles, can be accurately determined. Studies on this compound and its isotopic derivatives have been crucial in establishing its definitive structure in the gas phase.

The analysis of the microwave spectra of this compound, along with its ¹³C and dideuterio-substituted species, has confirmed that the molecule possesses a planar structure for its C₃O framework. A key finding is the unusually long C-C bond length within the ring, measured at 157.5 pm. This is significantly longer than the C-C bond in cyclopropane (151 pm), indicating a weakening of these bonds due to the influence of the adjacent carbonyl group. Conversely, the C=O bond length is relatively short at 119 pm, compared to 123 pm in acetone, suggesting a stronger, stiffer carbonyl bond. These structural parameters, derived directly from rotational constants, provide a foundational understanding of the molecule's geometry and the electronic consequences of its strained ring system.

Table 1: Structural Parameters of this compound from Microwave Spectroscopy
ParameterValueComparison CompoundComparison Value
C-C Bond Length157.5 pmCyclopropane151 pm
C=O Bond Length119 pmAcetone123 pm
Molecular GeometryPlanar C₃O framework

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the various vibrational modes of a molecule. These methods are essential for identifying functional groups and understanding the nature of chemical bonds within a molecule.

The IR and Raman spectra of this compound are characterized by vibrational bands corresponding to the stretching and bending modes of its bonds. The most prominent feature in the infrared spectrum of this compound is the C=O stretching frequency (νC=O), which appears at an unusually high wavenumber, near 1815 cm⁻¹. This is approximately 70 cm⁻¹ higher than the value for a typical acyclic ketone like acetone.

This significant blue shift is a direct consequence of the high ring strain. To accommodate the small C-C-C bond angles within the ring, the carbon orbitals used for ring bonding have increased p-character. Consequently, the orbital of the carbonyl carbon used for the C=O sigma bond has increased s-character, which strengthens and stiffens the bond, thus raising its vibrational frequency. Other bands in the spectra would correspond to C-H stretching, CH₂ scissoring, twisting, and wagging, as well as ring deformation modes. A full vibrational analysis, often supported by theoretical calculations, is required to assign each observed band to a specific normal mode of vibration.

Table 2: Characteristic Vibrational Frequencies of this compound
Vibrational ModeTechniqueFrequency (cm⁻¹)Notes
C=O Stretch (νC=O)Infrared~1815Unusually high frequency due to ring strain and increased s-character of the C=O σ-bond.

Infrared spectroscopy is a highly sensitive tool for studying hydrogen bonding. When a carbonyl group acts as a hydrogen bond acceptor, its stretching frequency (νC=O) typically shifts to a lower wavenumber (a red shift). This is because the formation of a hydrogen bond with the carbonyl oxygen withdraws electron density from the C=O bond, weakening it and lowering the energy required to stretch it.

Due to its high reactivity, this compound readily forms adducts with protic reagents such as alcohols and amines. Studying these adducts or solutions of this compound in hydrogen-bonding solvents via IR spectroscopy would allow for the characterization of these interactions. The magnitude of the red shift in the νC=O band would provide a measure of the strength of the hydrogen bond formed. While detailed experimental studies on hydrogen bonding with this compound itself are scarce, the principles are well-established for other ketones and would be expected to apply.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk For organic molecules, this absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org In the case of ketones like this compound, the most significant electronic transitions involve the non-bonding (n) electrons of the oxygen atom and the pi (π) electrons of the carbonyl double bond. jove.commasterorganicchemistry.com

The primary electronic transitions observed in simple ketones are the n → π* (promotion of a non-bonding electron to an anti-bonding π* orbital) and the π → π* (promotion of a bonding π electron to an anti-bonding π* orbital) transitions. slideshare.netyoutube.com

n → π Transition*: This transition is characteristically weak (low molar absorptivity) and occurs at a longer wavelength. masterorganicchemistry.com For typical ketones, this absorption band is found in the 270–300 nm region. masterorganicchemistry.com In this compound, this transition is of particular interest and has been the subject of theoretical studies, such as coupled cluster analyses, to understand its electronic nature. lu.se The high degree of ring strain in this compound is expected to influence the energy of the molecular orbitals, thereby affecting the absorption wavelength.

π → π Transition*: This transition is generally strong (high molar absorptivity) but requires more energy, thus occurring at shorter wavelengths, often below 200 nm for unconjugated carbonyl compounds. jove.com

The strained C-C bonds of the cyclopropane ring, which have increased π-character, may also interact with the carbonyl group, further modifying the electronic transition energies compared to acyclic ketones. wikipedia.org While saturated alkanes typically require high energy for σ → σ* transitions and absorb in the vacuum ultraviolet region, the strain in cyclopropane allows it to absorb in the normal UV range, an exceptional characteristic that underscores the unique electronic environment of its ring system. uomustansiriyah.edu.iqamazonaws.com

Electronic TransitionTypical Wavelength (λmax) Range for KetonesMolar Absorptivity (ε)Description
n → π270 - 300 nmLow (10 - 100 L mol⁻¹ cm⁻¹)Forbidden transition involving the promotion of a non-bonding electron from the oxygen atom to the antibonding π orbital of the carbonyl group. shu.ac.ukmasterorganicchemistry.com
π → π< 200 nm (for unconjugated ketones)High (1,000 - 10,000 L mol⁻¹ cm⁻¹)Allowed transition involving the promotion of an electron from the bonding π orbital to the antibonding π orbital of the carbonyl group. shu.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

The NMR spectra of this compound are heavily influenced by its symmetry and the electronic effects of the carbonyl group. To understand these effects, it is useful to first consider the parent compound, cyclopropane. Due to its high symmetry (D₃h), all six protons in cyclopropane are chemically and magnetically equivalent, resulting in a single, unsplit peak in its ¹H NMR spectrum at a characteristic high-field (shielded) chemical shift of approximately 0.22 ppm. docbrown.inforesearchgate.net Similarly, the three carbon atoms are also equivalent, leading to a single peak in the ¹³C NMR spectrum at an unusual upfield shift of -2.7 ppm. docbrown.info This significant shielding is attributed to a unique ring current effect arising from the σ-aromaticity of the strained ring. wikipedia.orgresearchgate.net

In this compound, the symmetry is lowered. The molecule contains two types of carbon atoms (the carbonyl carbon and the two equivalent methylene (B1212753) carbons) and one type of proton (the four equivalent methylene protons).

¹H NMR Spectroscopy : The four protons on the carbon atoms adjacent to the carbonyl group are chemically equivalent. They are expected to produce a single resonance. However, this signal would be shifted downfield compared to cyclopropane due to the electron-withdrawing effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy : Two distinct signals are expected in the ¹³C NMR spectrum of this compound. One signal at a significantly downfield position corresponds to the carbonyl carbon (typically >200 ppm for ketones), while the other signal, corresponding to the two equivalent methylene carbons, would appear at a higher field, though shifted downfield relative to the -2.7 ppm signal of cyclopropane.

NucleusCompoundChemical Shift (δ) [ppm]Notes
¹HCyclopropane~0.22Single peak due to high symmetry; all 6 protons are equivalent. docbrown.inforesearchgate.net
¹HThis compound (Expected)> 0.22Single peak expected for the 4 equivalent methylene protons, shifted downfield by the carbonyl group.
¹³CCyclopropane~ -2.7Single peak due to high symmetry; all 3 carbons are equivalent. docbrown.info
¹³CThis compound (Expected)> 200Expected downfield shift for the C=O carbon.
> -2.7Expected shift for the two equivalent CH₂ carbons.

Advanced Spectroscopic and Computational Integration for Mechanistic Insights

While fundamental spectroscopic techniques like UV-Vis and NMR provide essential structural data, a deeper understanding of this compound's reactivity and electronic properties is achieved through the integration of advanced spectroscopic methods with high-level computational chemistry. southampton.ac.ukscispace.com Given the labile nature of this compound, computational spectroscopy is particularly vital for predicting and interpreting its spectral features. wikipedia.orgrug.nl

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., CASSCF, Coupled Cluster), are employed to:

Predict Molecular Geometries and Energies : Calculations can determine bond lengths and angles with high accuracy, confirming, for example, the unusually long C-C bond (157.5 pm) in this compound revealed by microwave spectroscopy. wikipedia.org

Simulate Spectra : Computational models can predict UV-Vis absorption wavelengths and intensities, helping to assign specific electronic transitions. researchgate.netunibo.it They can also calculate NMR chemical shifts, aiding in the interpretation of experimental spectra. acs.org

Elucidate Electronic Structure : These methods provide detailed information about molecular orbitals and electron density distribution. smu.edu This is crucial for understanding concepts like the σ-aromaticity in the cyclopropane ring and how the carbonyl group perturbs this system.

Investigate Reaction Mechanisms : For reactions involving this compound, such as its role as an intermediate in the Favorskii rearrangement, computational modeling can map out reaction pathways and identify transition states. wikipedia.org This synergy between theory and experiment allows for the elucidation of complex mechanisms that are difficult to probe experimentally alone. scispace.com

The growing sophistication of experimental techniques necessitates the use of computational chemistry to interpret the complex data obtained. scispace.com This integrated approach is fundamental to modern chemical research, providing mechanistic insights that drive further discovery. rug.nlunibo.it

Synthetic Applications and Transformations Involving Cyclopropanone Motifs

Cyclopropanone as a C3 Building Block in Organic Synthesis

This compound and its equivalents are highly valued as three-carbon (C3) building blocks in organic synthesis. researchgate.netrsc.org The significant ring strain inherent in the cyclopropane (B1198618) ring makes these compounds susceptible to a variety of transformations, including ring-opening reactions, which drives their utility. researchgate.netrsc.orgontosight.ai This reactivity allows for the formation of complex molecules with multiple functional groups. ontosight.ai Due to the instability of this compound itself, synthetic chemists often employ more stable precursors or "equivalents" that can generate the reactive this compound in situ. researchgate.net These equivalents, such as this compound hemiacetals and 1-sulfonylcyclopropanols, provide a practical means to harness the synthetic potential of the C3 this compound synthon. researchgate.net

The lability of all C-C bonds and the carbonyl group under appropriate conditions leads to a wide array of synthetic disconnections, including nucleophilic addition, ring expansion, and cycloadditions. researchgate.net For instance, arylthis compound methyl hemiacetals can be quantitatively isomerized to propionic esters, demonstrating a ring fission that occurs exclusively at the C1-C2 bond. researchgate.net This controlled ring opening allows for the regioselective introduction of functionality. Furthermore, recent advancements in photochemistry have provided new methods for cleaving the C-C bond of cyclopropanes, expanding their utility as C3 building blocks in difunctionalization reactions. rsc.orgnih.gov

The following table summarizes key transformations where this compound and its equivalents act as C3 building blocks:

TransformationReactant(s)Product TypeKey Features
Nucleophilic AdditionThis compound equivalent, NucleophileSubstituted cyclopropanol (B106826)Utilizes the electrophilicity of the carbonyl carbon.
Ring-Opening ReactionsThis compound equivalent, Lewis acid/base or transition metalFunctionalized propane (B168953) derivativeDriven by the release of ring strain. researchgate.netrsc.org
Formal [3+2] CycloadditionThis compound equivalent, Alkyne, Ni-catalyst2,3-disubstituted cyclopentenoneProvides access to five-membered rings with high regiocontrol. researchgate.net
IsomerizationArylthis compound methyl hemiacetal, BasePropionic esterDemonstrates regioselective C-C bond cleavage. researchgate.net
1,3-DifunctionalizationAryl cyclopropane, Azine N-oxide, Visible lightβ-pyridyl ketoneA metal-free, photocatalytic approach. rsc.orgnih.gov

Annulation Strategies Utilizing this compound Chemistry

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are powerful tools in organic synthesis for rapidly increasing molecular complexity. nih.gov this compound and its derivatives, particularly donor-acceptor (D-A) cyclopropanes, are effective substrates in various annulation strategies. acs.orgrsc.org These reactions often proceed through a ring-opening mechanism followed by cyclization.

A notable example is the DBU-mediated [4+2] annulation of D-A 1,1-dicyanocyclopropanes with 3-aryl-2-cyanoacrylates, which yields fully substituted anilines. rsc.org This transformation involves a domino sequence of ring-opening, Michael addition, intramolecular nucleophilic addition, and aromatization. rsc.org Another approach involves a formal [4+2] cascade annulation of D-A cyclopropanes with o-benzenediamines to synthesize 2-aminoquinoxalines. acs.org

The construction of five-membered carbocyclic rings is a common objective in organic synthesis, and this compound chemistry offers several effective strategies. orgsyn.org One conceptual approach involves the use of this compound in an aldol-type condensation with a ketone enolate. orgsyn.org The resulting "homoenolate" character of the aldolate can then lead to a second carbonyl addition, closing a five-membered ring. orgsyn.org

A practical implementation of this concept is the reaction of a this compound hemiketal with a ketone like 2-methyl-1-tetralone. orgsyn.org The hemiketal can generate this compound in situ, which then acts as a reactive acceptor for nucleophilic addition by the ketone enolate. orgsyn.org This method provides a direct route to 3-hydroxycyclopentanone (B2513457) systems fused onto existing ketone frameworks. orgsyn.org

Furthermore, nickel-catalyzed formal [3+2] cycloadditions between this compound equivalents and alkynes afford 2,3-disubstituted cyclopentenones. researchgate.net The Cloke-Wilson rearrangement of activated cyclopropanes, such as vinylcyclopropanes, is another established method for synthesizing five-membered rings like cyclopentenes. rsc.org

Stereoselective and Asymmetric Transformations

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. The development of stereoselective and asymmetric transformations involving this compound motifs has been an active area of research. rsc.orgresearchgate.net These methods can be broadly categorized into substrate-controlled and catalyst-controlled transformations. rsc.orgresearchgate.net

In substrate-controlled approaches, enantiomerically enriched cyclopropanol intermediates are used, and their inherent chirality directs the stereochemical outcome of subsequent reactions. rsc.orgresearchgate.net Catalyst-controlled methods, a more recent development, employ a chiral catalyst to induce asymmetry in reactions starting from racemic or achiral cyclopropanols. rsc.orgresearchgate.net

A significant breakthrough was the development of a general approach to enantioenriched this compound derivatives through the use of sulfonyl moieties as base-labile protecting groups. researchgate.net The utility of these chiral this compound surrogates was demonstrated in a stereospecific formal [3+1] cycloaddition with hydroxylamines to form chiral β-lactam derivatives. researchgate.net Biocatalysis has also emerged as a powerful tool. Engineered myoglobins have been shown to catalyze the asymmetric synthesis of fused cyclopropane-γ-lactams from allyl diazoacetamide (B1201003) substrates with high enantioselectivity. nih.gov

The following table highlights selected stereoselective transformations involving this compound motifs:

Transformation TypeCatalyst/ControlSubstrateProductStereoselectivity
Formal [3+1] CycloadditionSubstrate-controlledChiral 1-sulfonylcyclopropanol, HydroxylamineChiral β-lactamStereospecific
Intramolecular CyclopropanationBiocatalysis (Engineered Myoglobin)Allyl diazoacetamideFused cyclopropane-γ-lactamUp to 99% ee nih.gov
Radical BicyclizationCo(II)-Metalloradical CatalysisDiazomalonateCyclopropane-fused tricyclic chromanoneHigh diastereoselectivity and enantioselectivity nih.gov
Michael-Initiated Ring Closure (MIRC)Chiral Phase-Transfer Catalystα,β-Unsaturated ester, YlideSubstituted cyclopropaneHigh enantioselectivity rsc.org

Synthesis of Complex Molecular Architectures

The unique reactivity of cyclopropanes makes them valuable not only as building blocks but also as strategic intermediates in the synthesis of complex molecular architectures. acs.orgnih.govresearchgate.netacs.org The introduction of a cyclopropane ring can be a key step in controlling stereochemistry and building intricate polycyclic systems. mdpi.com

For example, the Simmons-Smith cyclopropanation has been employed as a pivotal step in the synthesis of (−)-lundurine A, a complex alkaloid. mdpi.com In this synthesis, the cyclopropanation reaction carefully controlled the stereochemistry at two centers while simultaneously forming a six-membered and a seven-membered ring. mdpi.com Similarly, the synthesis of various polycyclic diterpenes, such as trachylobanes and atisanes, has utilized Simmons-Smith cyclopropanation of a common intermediate to construct the characteristic fused ring systems. mdpi.com These examples underscore the strategic importance of cyclopropanation reactions in assembling complex molecular frameworks. acs.orgnih.gov

Development of Cyclopropane-Containing Natural Product Synthesis

Cyclopropane rings are found in a wide array of natural products, including terpenes, alkaloids, and fatty acid metabolites, which often exhibit significant biological activity. rsc.orgmarquette.edusioc-journal.cn Consequently, the total synthesis of these natural products has been a major driver for the development of new cyclopropanation methodologies. acs.orgrsc.org

Strategies for the synthesis of cyclopropane-containing natural products often rely on methods that can be broadly classified as [2+1] cycloadditions and 1,3-cyclizations. rsc.org The Simmons-Smith reaction and its variants are frequently used, often leveraging the directing effect of nearby hydroxyl groups to control diastereoselectivity. marquette.edu For instance, the synthesis of curacin A, a potent anticancer agent, involved a diastereoselective Simmons-Smith cyclopropanation. marquette.edu

Asymmetric catalysis has also played a crucial role. The first asymmetric total synthesis of the natural product (+)-Radulanin J employed a cobalt(II)-catalyzed radical bicyclization as the key step to construct the cyclopropane-fused chromane (B1220400) core with excellent stereocontrol. nih.gov These syntheses not only provide access to valuable natural products but also showcase the power and versatility of this compound-related chemistry. acs.orgrsc.org

Applications in Catalysis Research

The influence of this compound chemistry extends into the field of catalysis research, primarily through the development of ligands incorporating a cyclopropane backbone and the use of cyclopropanation reactions as benchmarks for catalyst performance. sioc-journal.cnresearchgate.net The rigid, planar structure of the cyclopropane ring makes it an attractive scaffold for the design of new phosphine (B1218219) ligands for transition metal catalysis. sioc-journal.cn The conformation of substituents on the cyclopropane ring is interdependent, allowing for precise tuning of the steric and electronic properties of the resulting phosphine ligands. sioc-journal.cn

Furthermore, asymmetric cyclopropanation reactions are standard test reactions for evaluating the efficacy of new chiral catalysts, particularly dirhodium(II) carboxamidates, often referred to as 'Doyle catalysts'. researchgate.net These catalysts are highly effective for asymmetric inter- and intramolecular cyclopropanation reactions with diazo compounds, delivering products with excellent enantioselectivities. researchgate.net More recently, hydrogen-borrowing catalysis has been applied to the α-cyclopropanation of ketones, offering a sustainable method for creating α-cyclopropyl ketones, which are valuable synthetic intermediates. acs.org

Advanced Topics and Future Directions in Cyclopropanone Research

New Methodologies for Stable Cyclopropanone Generation

The primary obstacle in utilizing this compound has been its inherent instability. digitellinc.com Modern research has largely overcome this by developing stable precursors, often termed "this compound equivalents" or "surrogates," which can generate the reactive ketone in situ. thieme-connect.com This approach avoids the challenges of preparing and storing the parent compound. thieme-connect.com

A leading strategy involves the synthesis of 1-sulfonylcyclopropanols. These compounds are stable, often crystalline solids that can be readily prepared and stored. researchgate.netnih.gov Upon treatment with a base, they undergo equilibration to generate the corresponding this compound. researchgate.netnih.gov The electronic and steric properties of the sulfonyl group can be modified to control the rate of this equilibration, providing a modular and tunable source of this compound for subsequent reactions. researchgate.netresearchgate.net This methodology has enabled the first general approach to creating enantioenriched this compound derivatives. nih.gov

Another significant advancement is the development of safer and more practical synthetic routes that bypass traditional, often hazardous, reagents. eurekalert.org For example, new methods using visible light and common chemical ingredients like oxygen have been developed to create cyclopropane (B1198618) structures. eurekalert.org These radical chemistry-based pathways avoid the need for highly reactive and difficult-to-handle intermediates such as carbenes, which were central to earlier methods. eurekalert.org These innovations are making the generation of this compound and its derivatives more accessible for broader synthetic applications.

Precursor TypeGeneration MethodAdvantages
1-SulfonylcyclopropanolsBase-induced equilibrationStable, crystalline, tunable reactivity, access to enantioenriched forms. researchgate.netnih.gov
Ketene (B1206846) + Diazomethane (B1218177)Direct reaction at low tempProvides parent this compound in solution. wikipedia.org
Visible-light mediatedRadical cyclopropanation of alkenesUses common reagents, avoids hazardous intermediates. eurekalert.org

Exploration of Novel Reactivity Patterns and Cascade Reactions

With reliable methods for its generation, the synthetic potential of this compound is being explored far beyond classical nucleophilic additions. Its high ring strain makes its carbon-carbon bonds labile, enabling a wide array of synthetic transformations including ring-expansions, ring-openings, and cycloadditions. thieme-connect.com

Recent research has focused on formal cycloaddition reactions, where this compound acts as a three-carbon synthon. A notable example is the formal [3+1] cycloaddition with hydroxylamines, which serve as nitrene equivalents, to produce chiral β-lactams in a mild and stereospecific manner. nih.govresearchgate.net Additionally, a nickel-catalyzed formal [3+2] cycloaddition with alkynes has been developed, providing access to 2,3-disubstituted cyclopentenones with high regiocontrol. acs.org In this process, 1-sulfonylcyclopropanols act as the this compound source, and an aluminum co-catalyst is believed to facilitate both the generation of this compound and the subsequent C-C bond activation. acs.org

Cascade reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient use of this compound's reactivity. baranlab.org Tandem sequences involving ring-opening, elimination, and subsequent cycloaddition have been developed for donor-acceptor cyclopropanes, leading to complex heterocyclic structures like tetrahydro-1,2-oxazines. acs.org Uncatalyzed cascade ring-opening/recyclization reactions of cyclopropyl (B3062369) aryl ketones have also been shown to generate indenones and fluorenones, demonstrating the potential to rapidly build molecular complexity from simple cyclopropane precursors. bohrium.com A facile, catalyst-free protocol has also been reported for the stereospecific insertion of cyclic amidines into cyclopropanones, yielding structurally complex spirocyclic aminals. researchgate.net

Asymmetric Catalysis in this compound Chemistry

The development of asymmetric methods to synthesize chiral cyclopropane-containing molecules is a major focus of current research, driven by the prevalence of this motif in biologically active compounds. organic-chemistry.orgmdpi.com Asymmetric catalysis in this context primarily involves either the enantioselective synthesis of this compound equivalents or their subsequent stereoselective reactions.

The enantioselective α-hydroxylation of sulfonylcyclopropanes is a key method for producing chiral 1-sulfonylcyclopropanols, which are powerful precursors to enantioenriched cyclopropanones. researchgate.netnih.gov These chiral surrogates can then participate in stereospecific ring-expansion reactions, such as the formation of chiral β-lactams. researchgate.net

Significant progress has been made using chiral-at-metal rhodium(III) complexes as catalysts. organic-chemistry.orgacs.org These catalysts have proven highly effective in the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, affording optically pure 1,2,3-trisubstituted cyclopropanes with excellent diastereoselectivity and enantioselectivity (up to 99% ee). organic-chemistry.orgacs.org The high stereocontrol is attributed to weak coordination between the catalyst and the ketoester. organic-chemistry.org

Biocatalysis offers a complementary approach. Engineered hemoproteins, such as myoglobin (B1173299) variants, have emerged as promising catalysts for asymmetric cyclopropanations. rochester.edu Through rational design, myoglobin variants have been developed that can produce 1-carboxy-2-aryl-cyclopropanes with high trans-(1R,2R) or trans-(1S,2S) selectivity. These biocatalytic systems, often used in whole-cell transformations, have enabled the multi-gram synthesis of the chiral cyclopropane cores of several drugs with excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). rochester.edu

Catalytic SystemReaction TypeKey Features
Chiral Rh(III) ComplexesAsymmetric cyclopropanationHigh yields, excellent enantio- and diastereoselectivity for 1,2,3-trisubstituted cyclopropanes. organic-chemistry.orgacs.org
Engineered MyoglobinBiocatalytic cyclopropanationStereocomplementary catalysts, high selectivity, scalable via whole-cell systems. rochester.edu
Chiral AuxiliariesDiastereoselective cyclopropanationAuxiliary controls stereochemistry of cyclopropanation and epoxidation. nih.gov

Computational Design and Prediction of this compound Reactivity

Theoretical and computational chemistry plays a crucial role in understanding and predicting the unique behavior of this compound. acs.org Methods such as Density Functional Theory (DFT) and non-adiabatic molecular dynamics (NAMD) simulations are used to probe its electronic structure, stability, and reaction pathways. rsc.orgnih.gov

Computational studies have been instrumental in elucidating the mechanism of photodecomposition. NAMD simulations predict an ultrafast decay of the S1 excited state, leading to the formation of ethylene (B1197577) and carbon monoxide, which aligns well with experimental observations. rsc.orgnih.gov These models can reproduce the dependence of the dissociation quantum yield on the excitation wavelength, explaining it by the need to excite specific vibrational modes to break the C-C bonds. rsc.org Simulations also show that in an aqueous solution, the lifetime of excited this compound is shorter and photodissociation is reduced compared to the gas phase. nih.gov

DFT calculations have also been applied to rhodium-catalyzed cyclopropanation reactions. nih.govacs.org These studies help to explain the high kinetic activity of certain precursors and the stability of the intermediate rhodium carbenoids. nih.gov The models can accurately predict diastereomeric ratios by evaluating the relative energies of different transition states, providing valuable insights for designing more selective catalysts and reaction conditions. nih.govacs.org Such computational tools are essential for rationalizing experimental outcomes and guiding the design of new reactions and catalysts. acs.org

Role of this compound in Enzyme Mechanisms (Chemical Trapping, not biological activity)

The high reactivity of the strained cyclopropane ring makes it a useful tool for studying enzyme mechanisms, particularly as a covalent inhibitor or "chemical trap". By forming a covalent bond with an active site residue, this compound derivatives can irreversibly inhibit an enzyme, allowing for the identification of key catalytic residues and the elucidation of reaction mechanisms. nih.govnsf.gov

This compound hydrate, the adduct formed in aqueous solution, is particularly useful as a starting point for designing enzyme inhibitors. nih.gov Peptidyl cyclopropenones, related strained-ring structures, have been shown to act as irreversible covalent inhibitors of cysteine proteases like papain by alkylating the catalytic cysteine residue in the active site. nih.gov This covalent modification allows for detailed kinetic and structural studies of the enzyme-inhibitor complex.

Broad-spectrum inhibitors of coronavirus 3C-like proteases have been designed using a cyclopropane moiety. acs.org The cyclopropane group is incorporated into the inhibitor structure, which then forms a covalent bond with the active site cysteine of the protease. High-resolution co-crystal structures of these inhibitor-enzyme complexes have been used to understand the binding determinants and mechanism of action. acs.org Similarly, this compound has been used to probe the mechanism of horseradish peroxidase, where it causes irreversible inactivation through covalent modification of the heme cofactor. researchgate.net This application as a chemical probe underscores the value of this compound's reactivity in chemical biology.

Synthesis and Application of Advanced this compound Derivatives in Materials Science Research

The incorporation of strained ring systems like cyclopropane into polymer backbones is an emerging area in materials science. The inherent ring strain can be harnessed to create materials with unique physical or chemical properties. While still a developing field, research into this compound-derived polymers is showing promise.

One approach involves the synthesis of novel polyethers through the ring-opening reaction of donor-acceptor (D-A) cyclopropanes. rsc.org This method allows for the creation of polyethers with diverse skeletons and molecular weights up to 17.7 kg mol⁻¹. The resulting polymers contain abundant reactive gem-diester groups, which can be further transformed to introduce other functionalities or create new polymer topologies. rsc.org

Another strategy is the catalytic cyclopropanation of existing polymers, such as polybutadiene, using diazomethane or methyl diazoacetate. researchgate.net By varying the nature of the organometallic catalyst, it is possible to control the cyclopropanation process and obtain modified polymers with a predefined structure and degree of functionalization. This modification can introduce cyclopropane groups into the polymer macromolecules, which may lead to materials with enhanced properties, such as higher energy saturation, for use as thermoplastic products. researchgate.net

Q & A

Q. What are the primary challenges in synthesizing cyclopropanone, and what methodological approaches address these challenges?

this compound’s strained three-membered ring complicates direct synthesis. Indirect methods, such as reducing cyclopropenone derivatives, and photolysis of precursors under controlled conditions are commonly employed . Reaction parameters (e.g., temperature, solvent polarity) must be optimized to minimize decomposition, as the molecule’s instability arises from its 60° bond-angle deviation from ideal tetrahedral geometry .

Q. How can the structural and thermodynamic properties of this compound be experimentally characterized?

Techniques include:

  • Spectroscopy : IR spectroscopy to identify the carbonyl stretch (~1700–1750 cm⁻¹) and NMR to confirm ring strain via anomalous chemical shifts .
  • Calorimetry : Differential scanning calorimetry (DSC) to measure enthalpy changes during decomposition, linked to its high ring strain (~27 kcal/mol) .
  • Gas-phase studies : Mass spectrometry to analyze ionization energies (e.g., 9.1 ± 0.1 eV) and fragmentation pathways .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its reactivity with oxidizing agents and risk of spontaneous decomposition:

  • Use inert atmospheres (e.g., nitrogen/argon) during synthesis.
  • Employ personal protective equipment (PPE) and fume hoods to mitigate exposure.
  • Follow strict waste-disposal guidelines to prevent environmental contamination .

Q. How does this compound’s ring strain influence its reactivity in comparison to acyclic ketones?

The strained geometry increases electrophilicity at the carbonyl carbon, accelerating nucleophilic additions (e.g., Grignard reactions). However, ring-opening reactions dominate due to relief of angular strain, forming propionic acid derivatives or cyclopropanol under specific conditions .

Advanced Research Questions

Q. What computational methods are effective for modeling this compound’s electronic structure and reaction pathways?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts bond angles, charge distribution, and transition states. Non-adiabatic molecular dynamics (NAMD) simulations, such as the delta self-consistent field (ΔSCF) method, model photodissociation pathways and excited-state dynamics in solvated environments .

Q. How can researchers resolve contradictions between experimental and computational data on this compound’s stability?

  • Replication : Validate experimental conditions (e.g., solvent effects, purity) using chromatography (HPLC) and spectroscopic cross-checks.
  • Error analysis : Compare computational basis sets (e.g., 6-31G* vs. cc-pVTZ) to assess convergence in energy calculations .
  • Statistical tools : Apply multivariate regression to identify outliers in thermodynamic datasets (e.g., heat capacity vs. temperature) .

Q. What novel synthetic routes could improve this compound’s yield and stability?

  • Enzyme-mediated synthesis : Explore ketoreductases to stabilize intermediates.
  • Microfluidic systems : Enhance control over reaction kinetics and photolysis parameters.
  • Cryogenic techniques : Reduce decomposition by conducting reactions at sub-ambient temperatures .

Q. How does solvation (e.g., aqueous vs. organic solvents) affect this compound’s photodissociation mechanisms?

In aqueous environments, hydrogen bonding stabilizes the hydrate form, altering excited-state pathways. Time-resolved spectroscopy and NAMD simulations reveal asymmetric cleavage into propionic acid vs. radical intermediates in non-polar solvents .

Q. What strategies validate hypotheses about this compound’s role as an intermediate in pharmaceutical synthesis?

  • Isotopic labeling : Use ¹³C-labeled this compound to track incorporation into target molecules.
  • Kinetic isotope effects (KIE) : Compare reaction rates to confirm mechanistic steps.
  • In silico docking : Predict binding affinities with enzymatic active sites to assess biological relevance .

Q. How can researchers design experiments to test this compound’s environmental impact under varying conditions?

  • Biodegradation assays : Expose this compound to soil microbiota and measure degradation rates via GC-MS.
  • Ecotoxicity studies : Assess effects on model organisms (e.g., Daphnia magna) using OECD guidelines.
  • Computational fate modeling : Apply QSAR models to predict persistence and bioaccumulation potential .

Methodological Frameworks

  • Experimental Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure studies, e.g., “How does UV photolysis (Intervention) affect this compound’s half-life (Outcome) in aqueous vs. organic solvents (Comparison) over 24 hours (Time)?” .
  • Data Analysis : Employ multivariate statistics (ANOVA, PCA) to deconvolute overlapping spectroscopic signals or reaction byproducts .
  • Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and databases like NIST Chemistry WebBook for thermodynamic and spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.